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  • Product: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
  • CAS: 1566055-86-4

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

This guide provides an in-depth technical analysis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol , a specialized heterocyclic intermediate.[1] The following content is structured to support researchers in synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol , a specialized heterocyclic intermediate.[1] The following content is structured to support researchers in synthesis, characterization, and application development, particularly within the fields of oxidative dye chemistry and pharmaceutical intermediate design.

[1][2]

Executive Summary

3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a functionalized pyrazole derivative characterized by a bulky tert-butyl group at the C3 position and a polar hydroxyethyl tail at N1.[1] This amphiphilic structure grants it unique solubility profiles and steric properties, distinguishing it from common methyl- or phenyl-substituted analogs.[1] It primarily functions as a coupler in oxidative coupling reactions (e.g., hair dyeing, photography) or as a scaffold for bioactive molecule synthesis.[1] Its reactivity is governed by the keto-enol tautomerism of the 5-position oxygen.[1]

Chemical Identity & Structural Analysis
ParameterData
IUPAC Name 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Common Synonyms 1-(2-hydroxyethyl)-3-tert-butyl-2-pyrazolin-5-one; 3-t-butyl-1-(2-hydroxyethyl)-5-pyrazolone
Molecular Formula

Molecular Weight 184.24 g/mol
CAS Registry Number Not widely listed; Analogous to 6631-89-6 (1-phenyl variant)
SMILES CC(C)(C)C1=NN(CCO)C(=O)C1 (Keto form)
2.1 Tautomeric Equilibrium

The defining physicochemical feature of this molecule is the equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.[1] In solution, the position of this equilibrium is solvent-dependent:

  • Non-polar solvents (CHCl₃): Favors the Keto (CH₂) form (2-pyrazolin-5-one).[1]

  • Polar protic solvents (MeOH, H₂O): Stabilizes the Enol (OH) form via hydrogen bonding, which is the reactive species for electrophilic aromatic substitution (coupling).[1]

Tautomerism Keto Keto Form (2-pyrazolin-5-one) Favored in Non-polar Solvents Enol Enol Form (5-hydroxy-pyrazole) Favored in Polar/Alkaline Media Keto->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium dependent on solvent polarity and pH.[1]

Physicochemical Properties

The following values are synthesized from structure-activity relationship (SAR) analysis of close analogs (e.g., 3-methyl-1-phenyl-5-pyrazolone) and functional group contributions.

PropertyValue / RangeTechnical Insight
Physical State Solid (Crystalline Powder)Typically white to off-white.[1][2]
Melting Point 125°C – 145°C (Predicted)The tert-butyl group increases lattice energy vs. methyl, while the hydroxyethyl tail disrupts packing, likely lowering MP relative to 1-phenyl analogs.[1]
Solubility (Water) Moderate (Warm)The hydrophilic hydroxyethyl group counteracts the hydrophobic tert-butyl moiety.[1]
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, Ethyl Acetate.[1]
pKa (Acidic) 6.5 – 7.2The 5-OH proton is acidic.[1] Deprotonation yields the pyrazolate anion, which is highly nucleophilic.
LogP (Octanol/Water) ~1.2 – 1.6 (Estimated)More lipophilic than 3-methyl analogs (LogP ~0.[1]5) due to the bulky tert-butyl group.[1]
UV Absorption (

)
~245-255 nm (MeOH)Characteristic of the pyrazolone ring system.[1]
Synthesis Protocol

Methodology: Cyclocondensation of


-keto esters with substituted hydrazines.[1]
Reaction Class:  Knorr Pyrazole Synthesis.[1]
Reagents:
  • Ethyl Pivaloylacetate (Source of tert-butyl

    
    -keto moiety).[1]
    
  • 2-Hydroxyethylhydrazine (Source of N1 substituent).[1]

  • Solvent: Ethanol (Absolute).[1]

  • Catalyst: Glacial Acetic Acid (Optional, often autocatalytic).[1]

Step-by-Step Protocol:
  • Preparation: Charge a 3-neck round-bottom flask with Ethyl Pivaloylacetate (1.0 eq) and Ethanol (5 volumes).

  • Addition: Add 2-Hydroxyethylhydrazine (1.05 eq) dropwise at room temperature to control exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of the ester via TLC (Eluent: 5% MeOH in DCM).[1]
    
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue may oil out.[1] Induce crystallization by triturating with cold Diethyl Ether or Hexane/Ethyl Acetate (1:1).[1]

    • Filter the solid and wash with cold ether.[1]

  • Purification: Recrystallize from Isopropanol or Ethanol/Water if necessary.

Synthesis Start Reagents: Ethyl Pivaloylacetate + 2-Hydroxyethylhydrazine Process Reflux in Ethanol (3-5 Hours, 78°C) [- H2O, - EtOH] Start->Process Intermediate Crude Intermediate (Oily Residue) Process->Intermediate Purification Trituration / Recrystallization (Ether or IPA) Intermediate->Purification Product Final Product: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Purification->Product

Figure 2: Synthetic pathway via Knorr condensation.[1]

Applications & Mechanism of Action
5.1 Oxidative Coupling (Hair Dye Chemistry)

In oxidative hair dye formulations, this molecule acts as a Coupler .[1] It does not produce color alone but reacts with an oxidized Primary Intermediate (e.g., p-phenylenediamine or PPD) to form a stable dye molecule.[1]

  • Mechanism:

    • PPD is oxidized by

      
       to the diimine (
      
      
      
      ).[1]
    • The pyrazolone (in enol form) undergoes electrophilic attack at the C4 position by the

      
      .[1]
      
    • Further oxidation and elimination yields an Azomethine Dye .[1]

  • Effect of tert-butyl Group: The steric bulk at C3 typically induces a bathochromic shift (red-shift) compared to methyl analogs, often producing vibrant red-violet or magenta shades.[1] It also improves the stability of the final dye against washout (higher lipophilicity).[1]

5.2 Pharmaceutical Intermediate

The pyrazolone core is a privileged scaffold.[1] The 1-(2-hydroxyethyl) group provides a handle for further functionalization (e.g., esterification) to improve oral bioavailability or solubility of drug candidates targeting COX-2 or free radical scavenging pathways (analogous to Edaravone).[1]

Safety & Handling
  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

    • H319: Causes serious eye irritation.[1][3]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic tendencies due to the hydroxyethyl group.[1]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References
  • Wiley-VCH. (2008).[1] Modern Heterocyclic Chemistry. Wiley-VCH Verlag GmbH & Co.[1] KGaA.[1] (General reference for Pyrazole synthesis).

  • Organic Syntheses. (1941).[1] 3-Methyl-1-phenyl-5-pyrazolone.[1] Org. Synth. 1941, 21,[1] 75. Link (Protocol basis for substituted pyrazolones).[1]

  • PubChem. (2024).[1][4] Compound Summary: 3-tert-butyl-1-phenyl-2-pyrazolin-5-one.[1][5] Link (Analogous physicochemical data source).[1]

  • L'Oréal. (2002).[1] Patent US6440178B1: Oxidation dye composition for keratin fibers.[1] (Describes use of 1-substituted-3-substituted-5-pyrazolones as couplers).

Sources

Exploratory

molecular structure and tautomerism of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Molecular Structure and Tautomerism of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Abstract This technical guide provides a comprehensive analysis of the molecular structure and t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Tautomerism of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and tautomeric properties of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, a heterocyclic compound of interest to medicinal chemistry. Pyrazole derivatives are foundational scaffolds in drug discovery, and their biological activity is intrinsically linked to their structural form.[1][2] Tautomerism, the interconversion of structural isomers, is a critical phenomenon in pyrazol-5-ols that dictates their physicochemical properties, receptor-binding capabilities, and metabolic stability.[3][4] This document delineates the potential tautomeric forms of the title compound, explores the physicochemical factors governing their equilibrium, and presents a plausible synthetic pathway. Furthermore, it details the analytical methodologies required for the definitive characterization of these tautomers, including spectroscopic and crystallographic techniques. The insights provided are intended to support researchers, scientists, and drug development professionals in the rational design and application of pyrazole-based therapeutic agents.

Introduction to Pyrazol-5-ols and Tautomerism

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] The versatility of the pyrazole core stems from its unique electronic properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of biological and pharmacokinetic profiles.

A key structural feature of pyrazol-5-ols is their existence as a mixture of tautomers in equilibrium.[7] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[8] For pyrazol-5-ols, three principal tautomeric forms are possible: the hydroxyl-pyrazole (OH-form), the pyrazolin-5-one (NH-form), and the 2,4-dihydro-pyrazol-3-one (CH-form).[9] The predominant tautomer is dictated by a confluence of factors including the nature of substituents, solvent polarity, pH, and temperature.[10][11] Understanding and controlling this tautomeric equilibrium is paramount in drug development, as each form presents a distinct three-dimensional shape, hydrogen bonding pattern, and lipophilicity, which collectively determine its interaction with biological targets.

This guide focuses specifically on 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, examining its structural chemistry to provide a foundational understanding for its potential therapeutic applications.

Molecular Structure and Potential Tautomers

The title compound, 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, can theoretically exist in three distinct tautomeric forms arising from prototropic shifts. The equilibrium between these forms is dynamic and crucial to the molecule's overall chemical behavior.

  • OH-Form (A): 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol: In this form, the pyrazole ring is aromatic. The proton resides on the exocyclic oxygen atom, creating a hydroxyl group at the C5 position.

  • NH-Form (B): 3-(tert-butyl)-1-(2-hydroxyethyl)-1,2-dihydro-3H-pyrazol-5-one: This keto-form features a carbonyl group at C5 and a proton on the N2 atom of the pyrazole ring. The aromaticity of the ring is disrupted.

  • CH-Form (C): 5-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-3(2H)-one: Also a keto-form, this tautomer has a carbonyl at C5 and a methylene group at the C4 position, resulting from the migration of a proton to C4. This form is also non-aromatic.

The relative stability and population of these tautomers are influenced by the electronic effects of the tert-butyl and 2-hydroxyethyl substituents and the surrounding chemical environment.[11][12]

Tautomers A A: OH-Form (Aromatic) B B: NH-Form (Keto) A->B Proton Transfer C C: CH-Form (Keto) A->C Proton Transfer B->C Proton Transfer

Caption: Tautomeric equilibrium of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

Proposed Synthesis Pathway

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ketoester Ethyl 4,4-dimethyl-3-oxopentanoate Reaction Condensation Reaction (e.g., in Refluxing Ethanol) Ketoester->Reaction Hydrazine 2-Hydroxyethylhydrazine Hydrazine->Reaction Product 3-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-5-ol Reaction->Product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

Materials:

  • Ethyl 4,4-dimethyl-3-oxopentanoate (1 eq.)

  • 2-Hydroxyethylhydrazine (1 eq.)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst, optional)

  • Rotary evaporator, reflux condenser, magnetic stirrer, and standard laboratory glassware.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1 eq.) and absolute ethanol.

  • Reagent Addition: While stirring, add 2-hydroxyethylhydrazine (1 eq.) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Physicochemical Factors Influencing Tautomeric Equilibrium

The balance between the OH, NH, and CH tautomers is not static and can be significantly shifted by external and internal factors.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role. In nonpolar solvents like CDCl₃ or C₆D₆, the OH-form may be favored, potentially stabilized by intramolecular hydrogen bonding.[14] In contrast, polar protic solvents like DMSO-d₆ or methanol can stabilize the keto (NH or CH) forms by forming intermolecular hydrogen bonds with the carbonyl oxygen and N-H proton.[15]

  • Substituent Effects: The electronic nature of the substituents on the pyrazole ring is a key determinant.[3][11] The tert-butyl group at C3 is a bulky, electron-donating group which can influence the acidity of nearby protons and sterically hinder certain conformations. The 2-hydroxyethyl group at N1 introduces a site for potential intramolecular hydrogen bonding with the C5-oxygen, which could stabilize specific tautomers.

  • Temperature: Changes in temperature can shift the equilibrium, as the relative Gibbs free energies of the tautomers may vary. This relationship allows for thermodynamic studies of the tautomerization process.

Spectroscopic and Structural Characterization

Definitive identification of the predominant tautomer in a given state (solid or solution) requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[14] By comparing the spectra with those of "fixed" derivatives (where the mobile proton is replaced by a non-tautomerizable group like methyl), one can assign the structure.[14]

Spectroscopic Feature OH-Form (A) NH-Form (B) CH-Form (C)
¹H NMR: C4-H Signal ~5.5 ppm (singlet)[13]~5.5 ppm (singlet)~3.5 ppm (singlet, CH₂)[13]
¹H NMR: Mobile Proton Broad singlet, >10 ppm (OH)[14]Broad singlet, variable (NH)Not applicable
¹³C NMR: C5 Signal ~153-160 ppm (C-OH)[13]~170 ppm (C=O)[13]~170 ppm (C=O)
¹³C NMR: C4 Signal ~90-100 ppm~90-100 ppm~40-50 ppm (CH₂)

Table 1: Predicted key ¹H and ¹³C NMR chemical shifts for the tautomers of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, based on literature values for analogous compounds.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can readily distinguish between the keto and enol forms, especially in the solid state.

Functional Group Characteristic Frequency (cm⁻¹) Associated Tautomer(s)
O-H Stretch (hydroxyl) 3200-3600 (broad)OH-Form (A)
C=O Stretch (carbonyl) 1690-1750 (strong)[13]NH-Form (B), CH-Form (C)
C=C Stretch (aromatic) 1500-1600OH-Form (A)

Table 2: Key IR absorption frequencies for distinguishing between tautomeric forms.[13]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[14] This technique would definitively identify which tautomer crystallizes, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen-bonding networks that stabilize the crystal lattice. For many pyrazolones, the structure in the solid state corresponds to one dominant tautomer.[16]

Implications for Drug Development

The tautomeric state of a molecule is not an academic curiosity; it has profound consequences for its drug-like properties.

  • Receptor Binding: Different tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. A drug's efficacy often depends on the ability of one specific tautomer to fit into the binding pocket of its target protein.

  • Pharmacokinetics (ADME):

    • Absorption & Permeability: Tautomerism affects a molecule's polarity and lipophilicity (logP). The keto forms are generally more polar than the enol form, which influences membrane permeability and oral absorption.

    • Metabolism: The metabolic fate of a drug can vary between tautomers, as different forms may be recognized and processed by metabolic enzymes (e.g., Cytochrome P450s) at different rates.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and the protection of intellectual property in the pharmaceutical industry.

Therefore, a thorough understanding and characterization of the tautomerism of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a prerequisite for its advancement as a potential drug candidate.

Conclusion

The molecular structure of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is best described as a dynamic equilibrium between at least three tautomeric forms: the aromatic OH-form and the non-aromatic NH- and CH-keto forms. The predominance of any single tautomer is a delicate balance controlled by substituents, solvent, and other environmental conditions. A multi-faceted analytical approach, combining NMR and IR spectroscopy with X-ray crystallography, is essential for the complete structural elucidation of this compound. For drug development professionals, recognizing and characterizing this tautomerism is a critical step in understanding the molecule's structure-activity relationship, optimizing its pharmacokinetic profile, and ultimately harnessing its therapeutic potential.

References

  • Katrusiak, A. A., & Katrusiak, A. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 789–799. Available from: [Link]

  • Pazdera, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2779. Available from: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

  • NIST. (n.d.). 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-206. Available from: [Link]

  • El-Faham, A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1987. Available from: [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. Available from: [Link]

  • Cristiano, M. L. S., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(16), 4995. Available from: [Link]

  • Alkorta, I., & Elguero, J. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 60(2), 2966-2971. Available from: [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. Available from: [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 2049. Available from: [Link]

  • PubChem. (n.d.). 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea. In PubChem Compound Database. National Center for Biotechnology Information. Available from: [Link]

  • Al-Awadi, H. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(8). Available from: [Link]

  • PubChem. (n.d.). N-(3-tert-butyl-1H-pyrazol-5-yl)-2-[(2R)-2-methylpiperazin-1-yl]quinazolin-4-amine. In PubChem Compound Database. National Center for Biotechnology Information. Available from: [Link]

  • Unsal-Tan, O., et al. (2017). Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and 2-substituted-2,3-dihydrophthalazine-1,4-diones from fatty acids. ResearchGate. Available from: [Link]

  • Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Stanovnik, B., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1565-1577. Available from: [Link]

  • Main, A. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1102. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. Available from: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

  • Abdel-Aziz, M., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 7, 101438. Available from: [Link]

  • Karaca, F., & Gürbüz, N. (2017). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b) 1,3-diphenyl-1H-pyrazol-5-yl methacrylate, c) poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). ResearchGate. Available from: [Link]

  • Williams, A. J., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 1945-1954. Available from: [Link]

  • Drabik, O., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2636. Available from: [Link]

  • Sharma, A., et al. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances, 15(52), 36567-36578. Available from: [Link]

  • Elguero, J., et al. (2025). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal. Available from: [Link]

  • Patel, J., & Patel, N. (2012). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. Available from: [Link]

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  • Martínez-Álvarez, R., et al. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel heterocyclic compound, 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. Tailored for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel heterocyclic compound, 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines both theoretical principles and practical, field-proven methodologies. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental and computational choices, ensuring a robust and self-validating approach to characterization. The guide details the critical role of tautomerism in the stability of pyrazol-5-ols and provides step-by-step protocols for experimental evaluation using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as computational assessment via Density Functional Theory (DFT). The overarching goal is to equip the reader with the necessary tools and understanding to thoroughly characterize the thermodynamic landscape of this and similar molecules, a critical step in the pharmaceutical development pipeline.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a candidate molecule from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in its physicochemical properties. Among these, thermodynamic stability is a cornerstone of a viable drug substance. It dictates not only the shelf-life and storage conditions of the final product but also influences its bioavailability, manufacturability, and safety profile. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.

This guide focuses on 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, a molecule featuring a pyrazole core. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, known for their diverse biological activities.[1] The aromatic nature of the pyrazole ring generally imparts a degree of chemical robustness.[1] However, the specific substitution pattern of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, particularly the hydroxyl group at the 5-position, introduces a critical structural variable: tautomerism. Understanding the thermodynamic equilibrium between these tautomeric forms is paramount to a full stability assessment.

This document will provide a robust framework for such an assessment, combining empirical thermal analysis with predictive computational modeling to create a holistic and reliable stability profile.

Theoretical Framework: The Central Role of Tautomerism

A defining feature of pyrazol-5-ones is their ability to exist in multiple tautomeric forms.[2][3] For 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, three principal tautomers can be considered: the hydroxyl form (OH), the methylene-protonated form (CH), and the nitrogen-protonated form (NH). The thermodynamic stability of the compound as a whole is a function of the relative stabilities of these interconverting isomers.

The equilibrium between these forms can be influenced by several factors, including the electronic nature of the substituents, the solvent environment, and the solid-state packing forces.[4] The bulky tert-butyl group at the 3-position and the hydroxyethyl group at the N1 position will sterically and electronically influence this equilibrium.

Tautomers OH 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (OH-form) CH 3-(tert-butyl)-1-(2-hydroxyethyl)-2,4-dihydro-3H-pyrazol-3-one (CH-form) OH->CH K₁ NH 3-(tert-butyl)-1-(2-hydroxyethyl)-1,2-dihydro-3H-pyrazol-3-one (NH-form) CH->NH K₂

Figure 1: Prototropic tautomerism in 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

The relative populations of these tautomers at equilibrium are governed by their respective Gibbs free energies (ΔG). A comprehensive stability analysis, therefore, must begin with an understanding of this tautomeric landscape. While experimental techniques like NMR spectroscopy can provide insights into the tautomeric equilibrium in solution, computational methods are invaluable for predicting the intrinsic stability of each form in the gas phase and in solution.[5]

Experimental Assessment of Thermal Stability

Thermal analysis techniques provide direct, empirical data on the behavior of a substance as a function of temperature. For a comprehensive assessment of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.[8]

The choice of experimental parameters in DSC is critical for obtaining high-quality, interpretable data. A hermetically sealed sample pan is chosen to prevent the evaporation of the sample or its decomposition products, which would otherwise manifest as a mass loss and confound the heat flow data.[9] A controlled heating rate, typically 10 °C/min, is a balance between achieving good resolution of thermal events and completing the experiment in a reasonable timeframe.[6] An inert nitrogen atmosphere is essential to study the intrinsic thermal stability of the compound in the absence of oxidative degradation.[9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol into a Tzero aluminum hermetic pan.[9]

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty hermetically sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.[9]

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.[9]

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and enthalpy for each event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in hermetic Al pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference seal->load purge Purge with N₂ (50 mL/min) load->purge heat Heat from 25°C to 400°C at 10°C/min purge->heat plot Plot Heat Flow vs. Temperature heat->plot identify Identify melting (endotherm) and decomposition (exotherm) plot->identify quantify Determine Onset T and ΔH identify->quantify

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] This technique is used to determine the temperature at which the material begins to decompose and to quantify the mass loss associated with decomposition.[12]

The sample size for TGA is kept small (5-10 mg) to ensure uniform heating and to prevent thermal gradients within the sample that could skew the decomposition profile.[13] As with DSC, a nitrogen atmosphere is used to assess thermal decomposition in the absence of oxidation.[11] A controlled heating rate allows for the clear separation of different decomposition steps.

  • Instrument Calibration: Calibrate the TGA instrument for mass using certified calibration weights and for temperature using a suitable magnetic standard (e.g., nickel).

  • Sample Preparation: Weigh 5-10 mg of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol into a ceramic or platinum TGA pan.[14]

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.[11]

  • Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. The derivative of the mass loss curve can be used to identify the temperatures of maximum decomposition rates.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the intrinsic stability of molecules and the relative energies of their different forms, such as tautomers.[15][16]

Gibbs Free Energy and Tautomer Stability

The relative stability of the OH, CH, and NH tautomers can be quantified by calculating their Gibbs free energies (G). The tautomer with the lowest Gibbs free energy will be the most stable and, therefore, the most abundant at equilibrium.[17] The calculations should be performed both in the gas phase, to understand the intrinsic stability, and in a solvent continuum model (e.g., Polarizable Continuum Model - PCM) to simulate the effects of a solvent, as solvation can significantly influence tautomeric equilibria.[8]

The choice of a functional and basis set in DFT is a compromise between accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that often provides a good balance for organic molecules.[17] The 6-311+G(d,p) basis set is a good choice as it includes polarization and diffuse functions, which are important for accurately describing systems with lone pairs and hydrogen bonding.[17] Geometry optimization is a necessary first step to find the lowest energy conformation of each tautomer, followed by a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the necessary thermodynamic data (zero-point vibrational energy, thermal corrections) to calculate the Gibbs free energy.[18][19]

  • Structure Preparation: Build the 3D structures of the OH, CH, and NH tautomers of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. This should be done for both the gas phase and with a PCM solvent model (e.g., water or ethanol).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) for each optimized structure. Confirm that there are no imaginary frequencies.

  • Gibbs Free Energy Calculation: Extract the sum of electronic and thermal free energies from the output of the frequency calculation for each tautomer.

  • Relative Stability Analysis: Calculate the relative Gibbs free energy (ΔG) of the CH and NH tautomers with respect to the most stable tautomer (likely the OH form). The tautomer with the lowest free energy is the most thermodynamically stable.

DFT_Workflow cluster_model Model Building cluster_calc DFT Calculations (Gaussian) cluster_analysis Thermodynamic Analysis build Build 3D structures of OH, CH, and NH tautomers opt Geometry Optimization (B3LYP/6-311+G(d,p)) build->opt freq Frequency Calculation (B3LYP/6-311+G(d,p)) opt->freq extract Extract Gibbs Free Energies (G) freq->extract compare Calculate Relative Energies (ΔG) extract->compare determine Determine Most Stable Tautomer compare->determine

Sources

Exploratory

literature review of 1H-pyrazol-5-ol derivatives and analogs

Structural Dynamics, Synthetic Architectures, and Therapeutic Applications Executive Summary The 1H-pyrazol-5-ol scaffold (often tautomerically referred to as 2-pyrazolin-5-one) represents a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Architectures, and Therapeutic Applications

Executive Summary

The 1H-pyrazol-5-ol scaffold (often tautomerically referred to as 2-pyrazolin-5-one) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. Most notably recognized as the core of Edaravone (MCI-186) , a neuroprotective agent for ALS and ischemic stroke, this moiety exhibits complex tautomeric equilibria that dictate its reactivity and binding affinity. This guide provides a technical deep-dive into the structural mechanics, synthesis protocols, and pharmacological expansion of this class, designed for application scientists and drug developers.

Part 1: Structural Dynamics & Tautomerism

The reactivity of 1H-pyrazol-5-ol cannot be understood without mastering its tautomerism. The molecule exists in a dynamic equilibrium between three primary forms: the hydroxy form (OH), the ketone form (CH), and the imine-like form (NH).

The Tautomeric Triad[1]
  • OH-form (1H-pyrazol-5-ol): Aromatic character (pyrazole ring); predominant in non-polar solvents and the solid state for certain substituted analogs.

  • CH-form (2,4-dihydro-3H-pyrazol-3-one): Non-aromatic; features a reactive methylene group at C4, essential for electrophilic substitution (e.g., Knoevenagel condensation).

  • NH-form (1,2-dihydro-3H-pyrazol-3-one): Predominant in polar protic solvents (water, methanol) and often the biologically active species in docking simulations.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shifts defining this equilibrium.

Tautomerism cluster_legend Solvent Influence OH_Form OH-Form (Aromatic, Enol) 1H-pyrazol-5-ol CH_Form CH-Form (Ketone, Reactive C4) 2,4-dihydro-3H-pyrazol-3-one OH_Form->CH_Form Proton Shift (O -> C4) NH_Form NH-Form (Hydrazone-like) 1,2-dihydro-3H-pyrazol-3-one CH_Form->NH_Form Proton Shift (C4 -> N2) NH_Form->OH_Form Proton Shift (N2 -> O) Info Non-polar solvents favor OH/CH forms. Polar solvents (H2O) favor NH form.

Caption: Tautomeric triad of the pyrazolone core.[1][2][3] The shift dictates reactivity: C4-alkylation requires the CH-form; O-alkylation requires the OH-form.

Part 2: Synthetic Architectures

The synthesis of 1H-pyrazol-5-ol derivatives primarily relies on the condensation of hydrazines with


-keto esters (The Knorr Synthesis). However, regioselectivity is a critical control point.
The Knorr Pyrazole Synthesis Workflow

This reaction is sensitive to pH and temperature. In the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the reaction between phenylhydrazine and ethyl acetoacetate must be controlled to prevent the formation of the unwanted 5-hydroxy-3-methyl-1-phenylpyrazole isomer or bis-pyrazolones.

Synthesis Start Reagents: Ethyl Acetoacetate + Phenylhydrazine Inter Intermediate: Hydrazone Formation (Acid Catalysis) Start->Inter Condensation (-H2O) Cyclization Cyclization (Reflux) Inter->Cyclization Nucleophilic Attack Product Target: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) Cyclization->Product Elimination (-EtOH) SideProduct Side Product: Bis-pyrazolone (If excess ester used) Cyclization->SideProduct Over-reaction

Caption: Synthetic pathway for Edaravone via Knorr condensation. Stoichiometry control is vital to avoid bis-adducts.

Part 3: Therapeutic Profiles & SAR

The pharmacological utility of this scaffold is driven by substitutions at the N1 (phenyl ring) and C4 positions.

Neuroprotection (Edaravone)[5][6][7]
  • Mechanism: Radical Scavenging.[4][5][6][7] Edaravone donates an electron to free radicals (

    
    OH, NO
    
    
    
    ), forming a radical intermediate that stabilizes into 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).
  • Key SAR: The N1-phenyl group is essential for lipophilicity (crossing the Blood-Brain Barrier), while the C3-methyl group provides steric balance.

Anticancer Activity[11][12][13][14][15][16][17][18][19][20]
  • Targets: Cyclin-dependent kinases (CDKs), VEGF, and Aurora kinases.

  • Key SAR: Bulky aryl substitutions at C4 (often via Knoevenagel condensation) create "propeller" conformations that fit into kinase ATP-binding pockets.

Data Summary: Activity by Substitution
ClassCore StructureKey SubstituentsPrimary TargetRef
Neuroprotective 1-phenyl-3-methylUnsubstituted C4Free Radical Scavenging (ALS/Stroke)[1]
Anticancer 1,3-diphenylC4-Arylazo / C4-BenzylideneCDK2/Cyclin A Inhibition[2]
Antimicrobial 3-methyl-1-phenylC4-(4-substituted benzylidene)Bacterial DNA Gyrase[3]
Analgesic 2,3-dimethyl-1-phenylN2-Methylation (Antipyrine)COX Inhibition (Historical)[4]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol utilizes a solvent-free or ethanol-based approach to maximize yield and purity.

Reagents:

  • Ethyl acetoacetate (12.5 mmol, 1.63 mL)[5]

  • Phenylhydrazine (12.5 mmol, 1.23 mL)

  • Ethanol (95%) or Acetic Acid (Catalytic)

  • Diethyl ether (for washing)[5]

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add Ethyl acetoacetate (1 eq) to the flask. Slowly add Phenylhydrazine (1 eq) dropwise. Caution: Reaction is exothermic.[8]

  • Reflux: Heat the mixture at 120°C - 130°C (oil bath) for 1 hour. The mixture will turn into a viscous, heavy syrup (reddish-yellow).

  • Cooling & Precipitation: Remove from heat and cool to room temperature. Place the flask in an ice bath.

  • Trituration: Add cold Diethyl ether (5 mL) and stir vigorously with a glass rod. The syrup should solidify into an off-white/yellowish solid.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate.

  • Yield Calculation: Filter the white crystals. Expected MP: 127°C .

Protocol B: DPPH Radical Scavenging Assay

Standard validation for pyrazolone antioxidant activity.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Test Compound (Edaravone analog)

  • Positive Control (Ascorbic Acid)

Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (dark purple).

  • Dilution: Prepare serial dilutions of the test compound (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex immediately.

  • Dark Phase: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Measure Absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
    • 
      : Absorbance of DPPH + Methanol.
      
    • 
      : Absorbance of DPPH + Compound.
      

References

  • Watanabe, K., et al. (2003).[9] Structure–activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report, 8(3), 151–155.[9]

  • Park, H. J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5823.

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.

  • BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab.

  • Patsnap Synapse. (2024).[5] Mechanism of Action of Edaravone.

  • Yamamoto, Y., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles.

Sources

Foundational

safety data sheet (SDS) and toxicity profile for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

This technical guide provides a comprehensive safety and toxicity profile for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol .[1][2] Note: As this specific isomer lacks a widely harmonized public registration dossier...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicity profile for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol .[1][2]

Note: As this specific isomer lacks a widely harmonized public registration dossier (e.g., REACH Annex VI), the data below synthesizes structure-activity relationships (SAR), read-across from validated pyrazolone hair dye couplers (e.g., 1-hydroxyethyl-4,5-diaminopyrazole sulfate), and predictive toxicology principles.

Compound: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol[1][2]

Chemical Identity & Physicochemical Characterization

This compound belongs to the N-substituted-3-alkyl-5-pyrazolone class, widely utilized as a coupling agent in oxidative hair coloring and as an intermediate in pharmaceutical synthesis.[1][2] Its reactivity and toxicity are governed by its tautomeric equilibrium.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Tautomeric Name 3-(tert-butyl)-1-(2-hydroxyethyl)-2-pyrazolin-5-one
Chemical Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
SMILES CC(C)(C)C1=NN(CCO)C(=O)C1 (Keto form)
Solubility Soluble in ethanol, DMSO; Moderate solubility in water (due to hydroxyethyl tail)
Tautomeric Equilibrium (Critical for Reactivity)

The molecule exists in a dynamic equilibrium between the enol (pyrazol-5-ol) and keto (pyrazolin-5-one) forms.[1][2] The enol form is the active species in oxidative coupling (dye formation), while the keto form often dictates solid-state stability.[2]

Tautomerism cluster_0 Reactivity Implication Keto Keto Form (2-pyrazolin-5-one) Stable Solid State Enol Enol Form (1H-pyrazol-5-ol) Reactive Coupler Keto->Enol pH > 7.0 (Alkaline Env.) Enol->Keto Acidic/Neutral Oxidation Oxidative Coupling (with Primary Intermediate) Enol->Oxidation Nucleophilic Attack

Figure 1: Tautomeric equilibrium governing the reactivity of the pyrazolone core.[2] The hydroxyethyl group improves water solubility, shifting the partition coefficient (LogP) lower compared to purely alkyl analogs.[2]

Hazard Identification (GHS/CLP Classification)

Based on the QSAR (Quantitative Structure-Activity Relationship) and data from analogous pyrazole couplers (e.g., 1-hydroxyethyl-4,5-diamino pyrazole sulfate), the following classification is projected.

Predicted GHS Classification
Hazard ClassCategoryHazard StatementSignal Word
Skin Sensitization Cat.[1][2] 1 H317: May cause an allergic skin reaction.WARNING
Eye Irritation Cat. 2A H319: Causes serious eye irritation.WARNING
Aquatic Toxicity Chronic 2 H411: Toxic to aquatic life with long lasting effects.-
Acute Toxicity (Oral) Cat.[2] 4 H302: Harmful if swallowed.WARNING
Labeling Elements
  • Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment - if aquatic tox confirmed).

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P273: Avoid release to the environment.

Toxicological Profile & Risk Assessment

Mechanism of Toxicity: The Haptenization Pathway

The primary risk associated with pyrazolone couplers is Type IV Hypersensitivity (Delayed Contact Dermatitis) . The molecule itself is a pro-hapten; it requires metabolic activation (usually oxidation) to bind to skin proteins.

  • Penetration: The tert-butyl group increases lipophilicity, aiding penetration through the stratum corneum.[2]

  • Activation: The hydroxyethyl group facilitates partial water solubility, allowing the molecule to partition into the viable epidermis where dendritic cells reside.

  • Binding: The oxidized intermediate forms covalent bonds with nucleophilic amino acids (lysine, cysteine) on skin proteins, triggering an immune response.

Toxicological Endpoints (Read-Across Data)
EndpointResult (Predicted/Analog)Scientific Rationale
Acute Oral Toxicity LD50 > 2000 mg/kg (Rat)Pyrazolone couplers generally show low acute toxicity.[1][2] The hydroxyethyl tail aids renal excretion.
Skin Irritation Non-Irritant to MildPure pyrazolones are rarely corrosive. Irritation usually stems from high-pH formulation, not the molecule itself.[1][2]
Eye Irritation Irritating The polar hydroxyl groups and nitrogenous ring can cause transient conjunctival irritation.
Sensitization Sensitizing (LLNA Positive) Critical Endpoint. Structural analogs (e.g., CAS 155601-30-2) are known sensitizers.[1][2] The tert-butyl group may sterically hinder some binding, but risk remains high.[1][2]
Genotoxicity Negative (Ames Test)Most modern pyrazolone couplers are non-mutagenic in bacterial reverse mutation assays (SCCS/1449/11).
Metabolic Fate Diagram

The tert-butyl group is metabolically stable, while the hydroxyethyl group is the primary site for Phase I/II metabolism.[2]

Metabolism cluster_Phase1 Phase I Metabolism (Liver/Skin) cluster_Phase2 Phase II Conjugation Parent Parent Compound 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Oxidation Alcohol Dehydrogenase (ADH) Oxidation of Hydroxyethyl -> Carboxylic Acid Parent->Oxidation Major Pathway Hydroxylation CYP450 Hydroxylation (Minor pathway on tert-butyl) Parent->Hydroxylation Minor Pathway Glucuronide O-Glucuronidation (Excretion via Urine) Oxidation->Glucuronide Hydroxylation->Glucuronide

Figure 2: Predicted metabolic trajectory.[1][2] The conversion of the hydroxyethyl group to a carboxylic acid increases water solubility, facilitating rapid renal clearance and reducing systemic accumulation risks.[2]

Occupational Safety & Handling Protocols

Engineering Controls
  • Dust Control: If handling the solid powder, use a Local Exhaust Ventilation (LEV) system with HEPA filtration to prevent inhalation sensitization.

  • Closed Systems: For liquid formulations, use closed dosing systems to minimize dermal exposure.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH N95 or CEN P2 particulate respirator during weighing/transfer.

  • Dermal (Critical):

    • Glove Material:[2]Nitrile Rubber (Minimum thickness 0.11 mm).

    • Breakthrough Time: >480 minutes. Latex is not recommended due to poor chemical resistance against organic amines.

  • Eye: Safety goggles with side shields (EN 166 1B).

Spill Management Workflow
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Not required (compound is neutral/weakly acidic).

  • Adsorb: Use wet-sweeping methods or vacuum with HEPA filter to avoid dust generation.[2] Do not use compressed air.

  • Disposal: Incinerate in an approved chemical waste facility (high nitrogen content requires NOx scrubbing).

References

  • SCCS (Scientific Committee on Consumer Safety). (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1449/11. European Commission.

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Pyrazole Derivatives. ECHA CHEM Database.

  • PubChem. (2024). Compound Summary: 3-tert-butyl-1-substituted-pyrazol-5-ol analogs. National Library of Medicine.

  • OECD. (2024). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals, Section 4.

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Topic: synthesis procedure for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Content Type: Application Notes and Protocols Abstract This application note details a robust, scalable protocol for the regioselective syn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: synthesis procedure for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Content Type: Application Notes and Protocols

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol . This scaffold is a critical intermediate in the development of pharmaceutical agents (e.g., kinase inhibitors) and high-performance dye couplers. The procedure utilizes the condensation of ethyl pivaloylacetate with 2-hydrazinoethanol , optimized to favor the 1,3-substituted isomer over the 1,5-isomer. The guide includes mechanistic insights into tautomerism, detailed workup procedures for high-purity isolation, and troubleshooting steps for common synthetic pitfalls.

Introduction & Retrosynthetic Analysis

The target molecule features a pyrazole core substituted with a bulky tert-butyl group at position 3 and a polar hydroxyethyl chain at position 1.[1] The 5-position bears a hydroxyl group, which exists in equilibrium with its keto-tautomer (pyrazolone).

Mechanistic Rationale

The synthesis relies on the Knorr Pyrazole Synthesis paradigm. The reaction between a


-keto ester and a monosubstituted hydrazine typically proceeds via initial attack of the hydrazine's primary amine on the more electrophilic ketone carbonyl (rather than the ester). This regioselectivity is crucial:
  • Step 1: Nucleophilic attack of hydrazine

    
     on the 
    
    
    
    -ketone (C3 of the ester chain).
  • Step 2: Formation of a hydrazone intermediate.

  • Step 3: Intramolecular cyclization where the secondary hydrazine nitrogen attacks the ester carbonyl, releasing ethanol.

This pathway secures the tert-butyl group at the 3-position and the hydroxyethyl group at the 1-position.

Retrosynthetic Pathway

Retrosynthesis Target Target: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Condensation Condensation & Cyclization (- EtOH, - H2O) Target->Condensation KetoEster Precursor A: Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate) Hydrazine Precursor B: 2-Hydrazinoethanol Condensation->KetoEster Condensation->Hydrazine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Materials & Reagents

Reagent / SolventCAS No.Equiv.[2][3][4]RoleGrade
Ethyl pivaloylacetate 17094-34-71.0Electrophile (

-keto ester)
>97%
2-Hydrazinoethanol 109-84-21.1Nucleophile>98%
Ethanol (Absolute) 64-17-5SolventReaction MediumAnhydrous
Acetic Acid (Glacial) 64-19-70.1Catalyst (Optional)ACS Reagent
Ethyl Acetate 141-78-6-Extraction/RecrystallizationACS Reagent
Heptane 142-82-5-Anti-solventACS Reagent

Safety Note: 2-Hydrazinoethanol is a viscous liquid that is toxic and a potential sensitizer. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][5]

  • Charging: Add Ethyl pivaloylacetate (10.0 g, 58.1 mmol) and Absolute Ethanol (60 mL) to the flask. Stir to ensure a homogeneous solution.

  • Addition: Add 2-Hydrazinoethanol (4.86 g, 63.9 mmol, 1.1 eq) dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic. If scaling up >50g, use an ice bath during addition.

  • Catalysis (Optional): If the reaction is sluggish (monitored by TLC), add Glacial Acetic Acid (0.3 mL). Standard batches typically proceed without acid due to the high nucleophilicity of the hydrazine.

Step 2: Reaction & Monitoring[6]
  • Reflux: Heat the mixture to a gentle reflux (

    
    ) using an oil bath.
    
  • Duration: Stir at reflux for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC or LC-MS.

    • TLC System: 10% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm) and Iodine stain. The hydrazine starting material will stain brown/yellow; the ester is UV active.

    • Criterion: Disappearance of the

      
      -keto ester spot (
      
      
      
      ) and appearance of a new, more polar spot (
      
      
      ).
Step 3: Workup & Isolation

The product is amphiphilic (lipophilic t-butyl group + hydrophilic hydroxyethyl/OH groups), making aqueous extraction challenging. Precipitation/Crystallization is the preferred method.

  • Concentration: Remove approximately 80% of the ethanol under reduced pressure (Rotavap,

    
    ).
    
  • Precipitation:

    • Method A (Spontaneous): Cool the concentrated residue to

      
       in an ice bath. Stir vigorously. The product should precipitate as a white to off-white solid.
      
    • Method B (Induced): If an oil persists, add Diethyl Ether or MTBE (20 mL) to the cold residue and scratch the flask walls to induce nucleation.

  • Filtration: Collect the solid by vacuum filtration on a sintered glass funnel.

  • Washing: Wash the filter cake with cold MTBE or Hexane (

    
    ) to remove unreacted hydrazine and trace ester.
    
Step 4: Purification

If the crude purity is <95% (by HPLC), purify via recrystallization.

  • Solvent System: Ethyl Acetate / Heptane.

  • Procedure: Dissolve the crude solid in minimum hot Ethyl Acetate (

    
    ). Add Heptane dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then to 
    
    
    
    .
  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    

Mechanistic & Structural Validation

Tautomerism

The product exists in equilibrium between the enol form (5-ol) and the keto form (5-one) . In solution (NMR), the ratio depends on the solvent.

  • DMSO-

    
    :  Often favors the enol form stabilized by H-bonding with the solvent.
    
  • 
    :  May show a mix or favor the keto form (CH2 signal at position 4).
    

Tautomerism Enol Enol Form (Aromatic Pyrazole) Keto Keto Form (Pyrazolone) Enol->Keto Solvent Dependent Equilibrium

Figure 2: Tautomeric equilibrium relevant for NMR interpretation.

Expected Analytical Data
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.25 (s, 9H, 
      
      
      
      -Bu)
    • 
       3.65 (q, 2H, N-
      
      
      
      -
      
      
      -OH)
    • 
       3.90 (t, 2H, N-
      
      
      
      )
    • 
       4.80 (br s, 1H, OH aliphatic)
      
    • 
       5.35 (s, 1H, Pyrazole-H4)
      
    • 
       10.5-11.0 (br s, 1H, Pyrazole-OH/NH)
      
  • MS (ESI+): Calculated for

    
    
    
    
    
    . Found:
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation (Oiling out) Product is too soluble in EtOH; impurities present.Evaporate to dryness. Redissolve in minimal DCM, then add Heptane until cloudy. Seed with a crystal if available.
Low Yield Incomplete cyclization or loss in mother liquor.Ensure reflux time is sufficient (>4h). Check mother liquor by TLC; if product remains, evaporate and run a short silica plug (DCM ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

5% MeOH/DCM).
Regioisomer Contamination Formation of 5-tert-butyl isomer.Unlikely with pivaloylacetate due to steric bulk. If observed, recrystallize from EtOH/Water to separate isomers (isomers often have distinct solubilities).
Colored Impurities Oxidation of hydrazine residues.Perform reaction under strict Nitrogen atmosphere. Use fresh hydrazine source.

References

  • General Pyrazole Synthesis:Organic Syntheses, Coll. Vol. 4, p. 351 (1963); Vol. 31, p. 43 (1951). (Classic condensation of -keto esters with hydrazines).
  • Regioselectivity Studies: Katritzky, A. R. et al. "Regioselectivity in the synthesis of pyrazoles." Journal of Heterocyclic Chemistry, 1982.
  • Analogous Synthesis: Grošelj, U. et al. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives."[1] Arkivoc, 2012(iii), 49-65.[1] Link (Demonstrates reaction of

    
    -keto esters with substituted hydrazines).
    
  • Reagent Data: PubChem Compound Summary for CID 71624994 (Related structure verification). Link

Sources

Application

Application Note: Divergent Coupling Strategies for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Executive Summary The compound 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a highly versatile, privileged heterocyclic building block utilized in the development of kinase inhibitors, endothelin antagonists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a highly versatile, privileged heterocyclic building block utilized in the development of kinase inhibitors, endothelin antagonists, and advanced azo dyes. Its structural architecture presents three distinct reactive handles: a bulky tert-butyl group that sterically directs reactivity, a tautomerizable pyrazol-5-ol core, and a primary aliphatic alcohol.

This application note details two divergent, field-proven coupling strategies for this scaffold:

  • C4-Electrophilic Aromatic Substitution (Azo Coupling): A protecting-group-free pathway leveraging the nucleophilicity of the pyrazolate anion.

  • C5-Suzuki-Miyaura Cross-Coupling: A transition-metal-catalyzed pathway requiring chemoselective masking of the aliphatic alcohol prior to O-triflation and C–C bond formation.

Mechanistic Insights & Scaffold Reactivity

To successfully functionalize this pyrazole derivative, one must navigate its tautomeric equilibrium and the competing nucleophilicity of its functional groups.

Pyrazol-5-ols exist in equilibrium with their pyrazolone tautomers [1]. Under alkaline conditions (pH 8–10), the C5-hydroxyl group (pKₐ ~7.5) is deprotonated, generating a highly nucleophilic pyrazolate anion. This electronic shift dramatically increases the electron density at the C4 position, facilitating rapid electrophilic aromatic substitution (e.g., azo coupling) [2]. Causality of Chemoselectivity: Because diazonium electrophiles do not react with aliphatic alcohols under aqueous basic conditions, the 1-(2-hydroxyethyl) appendage remains inert, allowing for a highly efficient, protecting-group-free coupling at C4.

Conversely, functionalizing the C5 position via transition-metal catalysis requires converting the tautomeric hydroxyl group into a pseudo-halide leaving group, such as a trifluoromethanesulfonate (triflate) [3]. Causality of Protection: The 1-(2-hydroxyethyl) group presents a critical chemoselectivity challenge here. The primary aliphatic alcohol is more nucleophilic than the pyrazol-5-ol oxygen and will competitively react with triflic anhydride (Tf₂O). Therefore, transient protection (e.g., using a bulky tert-butyldimethylsilyl (TBS) ether) is mandatory before C5-triflation and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling.

Workflow Diagram

G SM 3-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-5-ol Diazo Aryl Diazonium Salt (Ar-N2+ Cl-) SM->Diazo C4-Electrophilic Substitution Protect O-Protection (TBS-Cl, Imidazole) SM->Protect Chemoselective Masking AzoProd C4-Azo Pyrazolone (Protecting-Group-Free) Diazo->AzoProd pH 9, 0-5 °C Triflation O-Triflation (Tf2O, Pyridine) Protect->Triflation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Triflation->Suzuki ArylProd 5-Aryl Pyrazole (Kinase Inhibitor Scaffold) Suzuki->ArylProd C-C Bond Formation

Divergent coupling pathways for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

Protocol A: Protecting-Group-Free C4-Azo Coupling

This protocol describes the synthesis of a C4-azo derivative. The system is designed to be self-validating through distinct visual and chemical in-process controls (IPCs).

Step 1: Preparation of the Aryl Diazonium Salt
  • Suspend the desired aryl amine (1.05 equiv.) in 1M aqueous HCl (3.0 equiv.) and cool the mixture to 0 °C in an ice-salt bath.

  • Add a pre-cooled solution of NaNO₂ (1.1 equiv. in minimal water) dropwise over 15 minutes, maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition.

  • Self-Validation (IPC 1): Spot the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, validating complete diazotization. Destroy excess nitrous acid by adding sulfamic acid until the starch-iodide test is negative.

Step 2: Pyrazolate Formation & Coupling
  • In a separate flask, dissolve 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 equiv.) in a 10% aqueous Na₂CO₃ solution. Cool to 0 °C.

  • Add the cold diazonium salt solution dropwise to the pyrazolate solution under vigorous stirring.

  • Causality Check: Maintain the pH between 8.5 and 9.5 by adding additional Na₂CO₃ if necessary. A pH drop below 7 will protonate the pyrazolate, halting the electrophilic attack.

  • Self-Validation (IPC 2): The immediate formation of a deep orange/red precipitate upon addition validates successful C4-azo coupling.

  • Stir at 0–5 °C for 2 hours. Acidify the mixture to pH 4–5 with 1M HCl to fully precipitate the azo product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective C5-Suzuki-Miyaura Cross-Coupling

This three-step sequence installs an aryl group at the C5 position, requiring transient protection of the primary alcohol.

Step 1: Chemoselective O-Protection
  • Dissolve the pyrazol-5-ol starting material (1.0 equiv.) in anhydrous DMF (0.2 M).

  • Add Imidazole (2.0 equiv.) and TBS-Cl (1.1 equiv.) at 0 °C. Stir at room temperature for 4 hours.

  • Causality Check: The bulky TBS group selectively protects the unhindered primary alcohol over the sterically hindered and electronically delocalized C5-OH.

  • Self-Validation (IPC 1): TLC (Hexane/EtOAc 3:1) will show the complete consumption of the highly polar starting material and the appearance of a high-R_f spot.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: C5-Triflation
  • Dissolve the TBS-protected intermediate in anhydrous DCM (0.1 M). Add Pyridine (2.0 equiv.) and cool to -78 °C under N₂.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.) dropwise. Stir for 2 hours, allowing the reaction to gradually warm to 0 °C.

  • Self-Validation (IPC 2): TLC validation will show the loss of the UV-active pyrazolone spot and the appearance of a less polar triflate spot.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the crude triflate. Use immediately in the next step to prevent degradation.

Step 3: Suzuki-Miyaura Coupling & Deprotection
  • In a Schlenk flask, combine the triflate (1.0 equiv.), arylboronic acid (1.5 equiv.), K₂CO₃ (3.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Add degassed 1,4-Dioxane/H₂O (4:1). Heat at 90 °C for 12 hours under N₂.

  • Self-Validation (IPC 3): LC-MS monitoring will confirm the disappearance of the triflate mass and the appearance of the cross-coupled product mass.

  • Cool, filter through Celite, and concentrate.

  • Deprotection: Dissolve the crude product in THF and treat with TBAF (1.5 M in THF, 1.5 equiv.) for 2 hours at room temperature to cleave the TBS ether, revealing the 1-(2-hydroxyethyl) group. Purify via silica gel chromatography.

Quantitative Data Summary

Table 1: Comparative Reaction Parameters for Coupling Strategies

ParameterProtocol A: C4-Azo CouplingProtocol B: C5-Suzuki Coupling
Target Position C4 (Electrophilic Substitution)C5 (Cross-Coupling)
Protecting Group Required No (Chemoselective by pH)Yes (TBS for primary alcohol)
Typical Overall Yield 85–95%60–75% (over 3 steps)
Operating Temperature 0–5 °C-78 °C to 90 °C
Catalyst Requirement NonePd(dppf)Cl₂ (5 mol%)
Reaction Time 1–2 hours18–20 hours (total sequence)
Primary IPC Method Visual (Color/Precipitate)TLC / LC-MS

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.[Link] [1]

  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules, 2022.[Link] [2]

  • Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 2000.[Link] [3]

Method

recrystallization and purification protocols for pyrazol-5-ol derivatives

Application Note: Recrystallization and Purification Protocols for Pyrazol-5-ol Derivatives Part 1: Strategic Analysis & Chemical Context The purification of pyrazol-5-ol derivatives presents a unique challenge due to de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization and Purification Protocols for Pyrazol-5-ol Derivatives

Part 1: Strategic Analysis & Chemical Context

The purification of pyrazol-5-ol derivatives presents a unique challenge due to desmotropy —the compound exists in dynamic equilibrium between three tautomeric forms: the CH-form (pyrazolin-5-one), the OH-form (pyrazol-5-ol), and the NH-form (pyrazolin-3-one).

Successful purification requires exploiting the specific physicochemical properties of these tautomers:

  • Acidity of the Enol (OH-form): The OH-form is weakly acidic (pKa ~8.2 for Edaravone), allowing for dissolution in basic aqueous media and selective precipitation upon acidification.

  • Solubility Differential: The keto-forms are generally more soluble in non-polar organic solvents, while the enol/salt forms dissolve in polar protic solvents.

  • Oxidative Instability: Pyrazolones are prone to air oxidation, forming colored bis-pyrazolone byproducts (often red or yellow) that require activated charcoal treatment.

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorApplication
Ethanol (EtOH) Moderate to High (Hot)Primary solvent for recrystallization.
Water (H₂O) Low (Neutral pH), High (Basic pH)Anti-solvent or solvent for acid-base extraction.
EtOH : Water (1:1) TunableIdeal binary system for cooling crystallization.
Ethyl Acetate ModerateUsed for extraction of neutral impurities; often causes oiling out if used alone for crystallization.
Acetone HighGood for dissolving crude; use with caution as it can react with residual hydrazines.
Aq. NaOH (1M) Very HighDissolves compound as the enolate salt (Chemical Purification).

Part 2: Detailed Experimental Protocols

Protocol A: Chemical Purification via pH-Swing (Acid-Base Extraction)

Best for: Removing non-acidic impurities (unreacted esters) and hydrazine residues from crude synthesis mixtures.

Mechanism: This protocol converts the pyrazol-5-ol into its water-soluble sodium enolate salt, leaving non-acidic organic impurities in the organic phase. Subsequent acidification reprecipitates the purified product.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude pyrazol-5-ol solid (10.0 g) in 1M NaOH (40 mL). Stir at ambient temperature until a clear, homogeneous solution is obtained.

    • Note: If the solution remains turbid, filter through a Celite pad to remove insoluble mechanical impurities.

  • Organic Wash: Transfer the aqueous alkaline solution to a separatory funnel. Wash with Ethyl Acetate (2 × 20 mL).

    • Purpose: This removes unreacted

      
      -keto esters and neutral organic byproducts. Discard the organic (upper) layer.
      
  • Charcoal Treatment (Decolorization): Transfer the aqueous phase to a beaker. Add Activated Charcoal (0.5 g, ~5 wt%). Stir at 50°C for 30 minutes. Filter hot through a 0.45 µm membrane or Celite.

    • Critical: This step removes colored oxidative impurities that cause yellowing of the final crystal.

  • Controlled Precipitation: Cool the filtrate to 10–15°C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 7.5 – 8.0 .[1]

    • Observation: The product will precipitate as a thick white/off-white solid.

    • Caution: Do not overshoot to pH < 5, as this may protonate basic impurities (like hydrazines) and co-precipitate them as salts.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 × 20 mL) to remove residual salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Protocol B: Physical Purification via Solvent-Antisolvent Recrystallization

Best for: Final polishing to achieve >99.9% purity and controlling crystal polymorph.

System: Ethanol (Solvent) / Water (Anti-solvent).

Step-by-Step Procedure:

  • Saturation: Place the semi-pure solid (from Protocol A) in a round-bottom flask equipped with a reflux condenser. Add Ethanol (95%) (5 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 78°C). If the solid does not completely dissolve, add more Ethanol in 1 mL increments until dissolution is complete.

  • Anti-solvent Addition: While maintaining reflux, slowly add hot Water (approx. 60°C) dropwise until a faint, persistent turbidity is observed.

    • Ratio: The final solvent ratio is typically EtOH:Water 1:1 to 1:1.5.

  • Clarification: Add a few drops of Ethanol to clear the turbidity.

  • Controlled Cooling (Seeding): Remove from heat. Allow the solution to cool slowly to room temperature with gentle stirring.

    • Seeding: At ~45°C, add a few seed crystals of pure pyrazol-5-ol to induce nucleation and prevent "oiling out."

  • Crystallization: Once at room temperature, cool further in an ice bath (0–5°C) for 2 hours to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[2]

  • Wash: Wash with a cold (0°C) mixture of EtOH:Water (1:2).

  • Drying: Dry under vacuum at 60°C.

Part 3: Troubleshooting & Validation

Common Failure Modes
IssueCauseCorrective Action
Oiling Out Solution cooled too fast or anti-solvent added too quickly.Re-heat to dissolve oil. Add seed crystals at cloud point. Cool at a rate of 10°C/hour.
Yellow/Red Color Oxidation of pyrazolone ring (Bis-pyrazolone formation).Repeat Protocol A (Step 3) with fresh activated charcoal. Ensure inert atmosphere (N₂) during heating.
Low Yield pH overshoot during precipitation or excess solvent.Check pH carefully (target 7.5–8.0). Concentrate mother liquor to recover second crop.
Hydrazine Impurity Incomplete washing.Ensure the initial crude is washed with dilute acid or use the Acid-Base swing (Protocol A) which leaves hydrazine in solution at pH 7.5.

Part 4: Visualization of Workflows

Figure 1: Tautomeric Equilibrium & Solubility Logic

Caption: The pH-dependent shift between the acidic Enol form (soluble in base) and the neutral Keto form (precipitates at neutral pH) drives the purification strategy.

Tautomerism cluster_0 Neutral pH / Organic Solvent cluster_1 Basic pH (NaOH) Keto Keto Form (Pyrazolin-5-one) Low Water Sol. Enol Enol Form (Pyrazol-5-ol) Trace Water Sol. Keto->Enol Tautomerization Salt Enolate Salt (Anionic) High Water Sol. Enol->Salt + NaOH (Deprotonation) Salt->Enol + HCl (Precipitation pH 7.5)

Figure 2: Integrated Purification Workflow

Caption: A dual-stage purification process combining chemical extraction (Protocol A) and physical recrystallization (Protocol B) to ensure pharmaceutical purity.

PurificationProtocol Start Crude Reaction Mixture (Pyrazol-5-ol + Impurities) Dissolve Dissolve in 1M NaOH (Protocol A) Start->Dissolve Wash Wash with Ethyl Acetate (Remove Neutral Organics) Dissolve->Wash Charcoal Activated Charcoal Treatment (Remove Color/Oxidants) Wash->Charcoal Aqueous Phase Precip Acidify to pH 7.5-8.0 (Precipitate Product) Charcoal->Precip Filter1 Filtration & Water Wash Precip->Filter1 Recryst Recrystallization (Protocol B) Solvent: EtOH / Anti-solvent: Water Filter1->Recryst Seeding Seeding at 45°C (Prevents Oiling Out) Recryst->Seeding Final Pure Crystalline Product (>99.9% Purity) Seeding->Final

[3]

References

  • Process for Purification of Edaravone Compound.Google Patents (CN102127020B).
  • Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development (ACS Publications). Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones. Molecules (MDPI). Retrieved from [Link]

  • A Process For Preparation Of Highly Pure Edaravone. Indian Patent Application (2022).[1] Retrieved from [Link]

Sources

Application

Application Note: Derivatization Strategies for 1-(2-Hydroxyethyl)-1H-pyrazol-5-ol

This Application Note provides a comprehensive technical guide for the derivatization of 1-(2-hydroxyethyl)-1H-pyrazol-5-ol , a versatile scaffold in medicinal chemistry. This molecule serves as a precursor for fused bic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the derivatization of 1-(2-hydroxyethyl)-1H-pyrazol-5-ol , a versatile scaffold in medicinal chemistry. This molecule serves as a precursor for fused bicyclic systems (e.g., kinase inhibitors), a coupler in oxidative dye chemistry, and a core for fragment-based drug discovery (FBDD).

Introduction & Scaffold Analysis

The 1-(2-hydroxyethyl)-1H-pyrazol-5-ol scaffold presents a unique "dual-nucleophile" profile. Its reactivity is defined by the interplay between the pyrazole core tautomerism and the pendant primary alcohol.

Tautomeric Equilibrium

In solution, this scaffold exists in equilibrium between three forms:

  • OH-form (Enol): Predominant in non-polar solvents; stabilized by hydrogen bonding.

  • NH-form (Pyrazolone): Favored in polar protic solvents; N2 is protonated.

  • CH-form (Keto): The C4 position is sp³, typically less stable but reactive towards electrophiles.

For derivatization, the OH-form is the primary gateway to O-functionalization, while the CH-form drives C4-electrophilic substitution.

Strategic Reactivity Map

The following diagram illustrates the four critical vectors for diversification:

ReactivityMap Scaffold 1-(2-hydroxyethyl)- 1H-pyrazol-5-ol C4 C4 Position (Nucleophilic Core) Scaffold->C4 Halogenation, Formylation SideChain Side Chain (-CH2CH2OH) (Primary Alcohol) Scaffold->SideChain Oxidation, Substitution C5_OH C5-OH / C5=O (Ambident Nucleophile) Scaffold->C5_OH O-Alkylation vs. N-Alkylation Bicyclic Bicyclic Fusion (Pyrazolo-oxazine) Scaffold->Bicyclic Intramolecular Cyclization

Figure 1: Strategic vectors for the functionalization of the pyrazole scaffold.

Protocol 1: Synthesis of the Bicyclic Core (Pyrazolo[5,1-c][1,4]oxazine)

Objective: Rigidify the scaffold by cyclizing the side chain onto the C5-oxygen, creating a 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine core. This motif is highly valued in kinase inhibitor design for restricting conformational freedom.

Mechanism: Intramolecular Mitsunobu Reaction.[1][2]

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: Dissolve the pyrazole substrate (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add DEAD (1.2 eq) dropwise over 15–20 minutes. Note: The dropwise addition controls the exotherm and prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion by TLC (typically 5% MeOH in DCM) or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove.

    • Method A: Triturate the residue with cold diethyl ether; the product often precipitates while TPPO remains in solution.

    • Method B: Flash column chromatography using a gradient of Hexanes:Ethyl Acetate (starting 80:20 to 0:100).

Key Insight: This reaction relies on the C5-OH acting as the acidic pronucleophile (pKa ~7-9) and the side chain alcohol as the electrophile (activated by PPh₃). If the reaction fails, ensure the substrate is not in the "CH-form" (keto) by checking NMR; adding a mild base can sometimes shift the equilibrium to the enol.

Protocol 2: C4-Formylation (Vilsmeier-Haack)

Objective: Introduce a reactive aldehyde handle at the C4 position. This is the primary entry point for constructing tricyclic systems or adding "warheads" (e.g., Michael acceptors).

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Solvent/Reagent: Dimethylformamide (DMF) (5.0 eq, acts as solvent and reactant)

  • Quench: Saturated Sodium Acetate (NaOAc) or Ice Water

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF (5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 minutes at 0°C until a white/yellowish precipitate (Vilsmeier salt) forms.

  • Substrate Addition: Dissolve 1-(2-hydroxyethyl)-1H-pyrazol-5-ol in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to 60–80°C and stir for 2–4 hours. The solution typically turns deep orange/red.

  • Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture onto crushed ice. Neutralize slowly with saturated NaOAc solution or 2M NaOH to pH 7–8. Caution: Exothermic hydrolysis.

  • Isolation: The C4-formylated product often precipitates upon neutralization. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x).

Data Validation:

  • ¹H NMR: Look for a distinct singlet aldehyde peak at δ 9.5–10.0 ppm .

  • Side Reaction: If the temperature is too high (>100°C), the side chain alcohol may be converted to a chloride (–CH₂CH₂Cl).

Protocol 3: Selective O- vs. N-Alkylation

Objective: Control the regioselectivity of alkylation when introducing external R-groups.

Comparative Data Table: Reaction Conditions
ParameterSelective O-Alkylation (Ether formation)Selective N-Alkylation (Antipyrine formation)
Target Site C5-OxygenN2-Nitrogen
Reagents Alkyl Halide (R-X)Alkyl Halide (R-X)
Base Silver Carbonate (Ag₂CO₃) or K₂CO₃Methanol/Reflux (Neutral/Acidic) or NaH
Solvent Toluene or Benzene (Non-polar)DMF or MeOH (Polar)
Mechanism Charge control (O is harder nucleophile)Orbital control / Dipole alignment
Typical Yield 60–80%50–70%
O-Alkylation Protocol (Ag-Mediated)
  • Suspend the pyrazole (1.0 eq) and Ag₂CO₃ (0.6 eq) in Toluene.

  • Add the alkyl halide (1.1 eq).

  • Reflux for 12 hours in the dark (wrap flask in foil).

  • Filter through Celite to remove silver salts. Concentrate and purify.

N-Alkylation Protocol (Thermal)
  • Dissolve pyrazole (1.0 eq) in MeOH.

  • Add alkyl iodide (1.2 eq).

  • Heat to reflux in a sealed tube for 18 hours.

  • Solvent evaporation often yields the HI salt of the N-alkylated product.

Visual Summary of Pathways

Pathways Start 1-(2-hydroxyethyl)- 1H-pyrazol-5-ol Mitsunobu Intramolecular Mitsunobu (DEAD/PPh3) Start->Mitsunobu Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Mesylation Mesylation (MsCl/TEA) Start->Mesylation Bicycle Pyrazolo[5,1-c][1,4]oxazine (Rigid Core) Mitsunobu->Bicycle Cyclization Aldehyde 4-Formyl-pyrazole (Synthetic Handle) Vilsmeier->Aldehyde C4-Substitution Displacement Nucleophilic Displacement (Amines/Thiols) Mesylation->Displacement Side-chain Activation

Figure 2: Workflow for divergent synthesis starting from the parent scaffold.

References

  • Synthesis of Pyrazolo[5,1-c][1,4]oxazine Derivatives: Title: "2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine" Source: National Institutes of Health (PMC) URL:[Link]

  • Mitsunobu Reaction Mechanisms & Protocols: Title: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products" Source:[3][4] National Institutes of Health (PMC) URL:[Link]

  • Regioselective Alkylation of Pyrazoles: Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions" Source:[5] Journal of Organic Chemistry (via PubMed) URL:[Link]

  • Vilsmeier-Haack Formylation on Heterocycles: Title: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination" Source: RSC Advances (via PMC) URL:[Link]

  • Tautomerism of Pyrazolones: Title: "On the Tautomerism of N-Substituted Pyrazolones" Source: Molecules (via PMC) URL:[Link]

Sources

Method

Application Note: Solubilization and Handling of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

[1][2][3] Abstract & Introduction This technical guide provides a standardized operating procedure (SOP) for the dissolution, storage, and handling of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol .[1][2][3] This com...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Introduction

This technical guide provides a standardized operating procedure (SOP) for the dissolution, storage, and handling of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol .[1][2][3] This compound features a distinct amphiphilic architecture: a lipophilic tert-butyl moiety at position 3, a hydrophilic 2-hydroxyethyl chain at position 1, and a tautomeric hydroxyl/keto group at position 5.[1][3]

Proper solubilization is critical because this molecule exhibits keto-enol tautomerism , which significantly influences its solubility profile and stability in aqueous media.[1][2][3][4] Inconsistent preparation can lead to micro-precipitation in biological assays, resulting in false negatives (loss of concentration) or false positives (aggregate-based inhibition).[1][2] This protocol mitigates these risks by utilizing a "High-Concentration Organic Stock / Aqueous Dilution" strategy.[1][2][3][4]

Physicochemical Profile & Solubility Matrix

Understanding the molecular properties is the first step to successful dissolution.[1][2][4] The compound exists in equilibrium between the enol (pyrazol-5-ol) and keto (pyrazolone) forms.[1][2][3][4]

Table 1: Physicochemical Properties (Predicted/Empirical)
PropertyValueImplication for Handling
Molecular Formula C₉H₁₆N₂O₂--
Molecular Weight 184.24 g/mol Useful for molarity calculations.[1][2][3][4]
LogP (Octanol/Water) ~0.5 – 1.2 (Estimated)Moderate lipophilicity; likely permeable but water-insoluble at high conc.[2][3][4]
pKa (Acidic) ~7.5 – 8.5 (Enolic -OH)Solubility increases significantly at pH > 8.5 (deprotonation).[2][3][4]
Tautomerism Enol ⇌ KetoKeto form dominates in non-polar solvents; Enol/Enolate in basic aqueous media.[1][2][3][4]
Appearance White to off-white solidVisual inspection required for purity check before dissolution.[1][2][3][4]
Table 2: Solvent Compatibility Matrix
SolventSolubility RatingMax Conc.[1][2][3][4] (Est.)[2][3][4][5][6]Usage Recommendation
DMSO Excellent > 50 mg/mLPrimary choice for cryo-storage stock solutions.[1][2][3][4]
Ethanol (Abs.) Good~ 20–30 mg/mLSuitable for evaporation-based coating or low-toxicity applications.[1][2][3][4]
Methanol Good~ 20–30 mg/mLGood for analytical standards (HPLC/MS).[2][3][4]
Water (Neutral) Poor< 1 mg/mLDo not use for stock preparation.[2][3][4]
PBS (pH 7.4) Low< 2 mg/mLUse only as a final dilution buffer (< 1% DMSO).[2][3][4]
0.1 M NaOH Moderate~ 5–10 mg/mLDeprotonates the phenol; increases solubility but risks hydrolysis/oxidation.[1][2][3][4]

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision logic for solvent selection and the tautomeric equilibrium relevant to dissolution.

Dissolution_Workflow Compound Solid Compound 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Tautomerism Tautomeric Equilibrium (Enol vs. Keto Form) Compound->Tautomerism Analyze DMSO_Stock Primary Stock 100 mM in DMSO (Anhydrous, -20°C) Tautomerism->DMSO_Stock Standard Path Ethanol_Stock Secondary Stock Ethanol (Absolute) (For evaporation/coating) Tautomerism->Ethanol_Stock Alternative App_Cell Cellular Assay (Dilute to <0.5% DMSO) DMSO_Stock->App_Cell Direct Dilution App_Chem Chemical Synthesis (Reaction Intermediate) DMSO_Stock->App_Chem Reagent Use App_Animal In Vivo Study (Formulation Required) Ethanol_Stock->App_Animal Solvent Evap Vehicle_Aq Aqueous Vehicle (PBS/Saline) App_Cell->Vehicle_Aq Final Medium Formulation Complex Vehicle (PEG400 / Tween80 / Saline) App_Animal->Formulation Req. Co-solvents

Figure 1: Decision matrix for solubilization based on downstream application. The tautomeric nature dictates that non-protic polar solvents (DMSO) are most stable for storage.[1][3][4]

Detailed Protocols

Protocol A: Preparation of 100 mM DMSO Stock Solution (Master Stock)

Purpose: Long-term storage and high-concentration dispensing.[1][2][3][4] Safety: Wear nitrile gloves and safety glasses. DMSO is a penetrant carrier.[1][2][3][4]

  • Calculate Mass:

    • Target Concentration: 100 mM (0.1 M).

    • Volume: 10 mL.[1][2][3][4][5][6]

    • Required Mass = ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       (184.2 mg).[1]
      
  • Weighing: Accurately weigh ~184.2 mg of the solid into a sterile, amber glass vial (borosilicate).

    • Note: Avoid plastics for long-term storage of concentrated hydrophobic stocks to prevent leaching.[1][2][4]

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).[1][2][3][4]

    • Critical: Do not use "wet" DMSO; water promotes hydrolysis or precipitation over time.[1][2][3][4]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • If solid persists, sonicate in a water bath at 35°C for 5 minutes.[1][2][4] The solution should be completely clear and colorless/pale yellow.[1][2][3][4]

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable >1 year).

Protocol B: Preparation of Aqueous Working Solution (Cell Culture/Assay)

Purpose: Diluting the stock for biological use without precipitation.[2][3][4]

  • Thaw: Thaw the DMSO stock at room temperature. Vortex briefly.

  • Intermediate Step (Optional but Recommended):

    • If the final concentration is low (e.g., 10 µM), perform a serial dilution in DMSO first (e.g., 100 mM → 1 mM in DMSO).[1][3][4]

    • Reasoning: Pipetting 0.1 µL of stock into 1 mL of water is inaccurate.[1][2][4]

  • Rapid Dilution Technique:

    • Prepare the culture medium or buffer (e.g., PBS) in a tube.[1][2][3][4]

    • While vortexing the buffer gently, slowly add the DMSO stock solution.[1][2][3][4]

    • Max DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

  • Visual Check: Inspect for turbidity (cloudiness).[2][3][4]

    • Pass: Clear solution.

    • Fail: Cloudy/Precipitate.[1][2][3][4] Action: Use a co-solvent (see Protocol C) or lower the concentration.[2][3][4]

Protocol C: Formulation for High-Dose Applications (In Vivo/Solubility Rescue)

Purpose: For animal studies or instances where simple aqueous dilution fails.[2][3][4]

  • Vehicle Composition: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1][2][3][4]

  • Procedure:

    • Dissolve compound in DMSO (5% of final volume).

    • Add PEG-400 (40% of final volume) and vortex.[1][2][4]

    • Add Tween-80 (5% of final volume) and vortex.

    • Slowly add warm Saline (50% of final volume) with continuous agitation.

    • Mechanism:[1][2][3][4][7] PEG and Tween create micelles that encapsulate the lipophilic tert-butyl tail, maintaining solubility in the aqueous environment.[1][2][3][4]

Troubleshooting & Scientific Rationale

The "Crash-Out" Phenomenon

Symptom: Upon adding the DMSO stock to water, a white precipitate forms immediately.[1][2][3][4] Cause: The hydrophobic tert-butyl group drives aggregation when the dielectric constant of the solvent rises (DMSO ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">




Water

).[1][2][3] Solution:
  • Warm the buffer to 37°C before addition.

  • Increase pH: Adjust buffer pH to 7.8–8.0. The pyrazol-5-ol (pKa ~8) will partially ionize to the enolate anion, which is highly water-soluble.[1][3]

    • Caution: Ensure your biological target is stable at this pH.[1][2][3][4]

Stability Concerns
  • Oxidation: Pyrazolones can be sensitive to oxidation.[1][2][3][4] Keep stocks under inert gas (Nitrogen/Argon) if storing for >6 months.[4]

  • Hygroscopicity: The hydroxyethyl group can absorb moisture.[1][2][3][4] Always bring the vial to room temperature before opening to prevent water condensation inside the stock vial.[1][2][4]

References

  • Tautomerism in Pyrazolones: El-Sheshtawy, H. S., et al. "Tautomeric equilibrium and spectroscopic properties of 3-methyl-1-phenyl-2-pyrazolin-5-one."[1][2][3] Spectrochimica Acta Part A, 2011.[1][2][3][4]

  • Solubility of Heterocycles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews, 2001.[1][2][3][4]

  • Co-solvent Formulation Strategies: Strickley, R. G.[1][2][3][4] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004.[1][2][3][4]

  • General Handling of Pyrazole Derivatives: Sigma-Aldrich Technical Bulletin: Handling and Storage of Nitrogen Heterocycles.[1][2][3][4] (Generic Reference for Best Practices).

(Note: Specific commercial datasheets for this exact CAS are proprietary; protocols above are derived from validated methodologies for structural analogs like Edaravone and Tebufenpyrad metabolites.)

Sources

Application

application of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol in dye synthesis

Application Note: High-Performance Dye Synthesis Using 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol [1] Part 1: Executive Summary & Strategic Rationale The compound 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Dye Synthesis Using 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol [1]

Part 1: Executive Summary & Strategic Rationale

The compound 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (hereafter referred to as TBHP-5-ol ) represents a specialized class of heterocyclic couplers.[1] Unlike traditional 1-phenyl-3-methyl-5-pyrazolones, TBHP-5-ol incorporates two critical structural modifications that distinctively alter its performance in dye synthesis:

  • 3-tert-Butyl Group: A bulky, electron-donating alkyl group that introduces significant steric hindrance.[1] This enhances the lightfastness of the resulting chromophores by shielding the azo linkage from hydrolytic and oxidative attack. It also induces a bathochromic shift (red-shift) compared to methyl analogs due to hyperconjugation and ring stabilization.[1]

  • 1-(2-Hydroxyethyl) Group: A hydrophilic moiety that improves solubility in aqueous/alcoholic systems (critical for cosmetic formulations) and reduces the sensitization potential often associated with N-phenyl analogs.[1] It also serves as a reactive handle for further esterification in disperse dye synthesis.[1]

This guide details the application of TBHP-5-ol in two primary domains: Oxidative Hair Dyeing (as a magenta/violet coupler) and Disperse Azo Dyes (for hydrophobic fibers like polyester).

Part 2: Chemical Mechanisms & Reactivity

To effectively utilize TBHP-5-ol, one must understand its tautomeric equilibrium and activation at the C4 position.[1]

Mechanism 1: Tautomeric Equilibrium

In solution, TBHP-5-ol exists in equilibrium between three forms: the OH-form (phenol-like), the NH-form (pyrazolone), and the CH-form (keto-methylene).[1]

  • Relevance: The CH-form is the reactive species for electrophilic substitution at the C4 position.[1]

  • Control: Basic conditions (pH > 8) favor the formation of the enolate anion, which is highly nucleophilic at C4.

Mechanism 2: Electrophilic Coupling (C4-Functionalization)

Whether reacting with a diazonium salt (azo dye) or a quinonediimine (oxidative dye), the mechanism is an Electrophilic Aromatic Substitution (EAS) .

ReactionMechanism Start TBHP-5-ol (Keto Form) Enolate Enolate Anion (Nucleophile) Start->Enolate Deprotonation Base Base (Na2CO3/NH3) Base->Enolate Intermediate C4-Substituted Intermediate Enolate->Intermediate Attack at C4 Electrophile Electrophile (E+) (Diazonium/Quinonediimine) Electrophile->Intermediate Product Final Dye (Azo or Azomethine) Intermediate->Product Tautomerization (-H+)

Figure 1: General mechanism for C4-coupling of pyrazolone derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of Disperse Azo Dyes (Textile Application)

Objective: Synthesize a yellow-to-orange disperse dye for polyester by coupling TBHP-5-ol with a diazonium salt.[1]

Reagents:

  • Coupler: TBHP-5-ol (10 mmol, 1.84 g)

  • Amine: 4-Nitroaniline (10 mmol, 1.38 g) (Chosen for high color strength)

  • Acid: HCl (37%), NaNO2 (solid)

  • Buffer: Sodium Acetate[1]

  • Solvent: Ethanol/Water[1][2][3][4][5]

Step-by-Step Methodology:

  • Diazotization (The Electrophile):

    • Dissolve 4-nitroaniline (1.38 g) in 10 mL of 6M HCl. Cool to 0–5°C in an ice bath.

    • Add NaNO2 (0.76 g in 5 mL water) dropwise. Maintain temp < 5°C.

    • Critical Check: Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).[1] Destroy excess with sulfamic acid if necessary.[1]

  • Preparation of Coupler Solution:

    • Dissolve TBHP-5-ol (1.84 g) in 20 mL Ethanol + 5 mL 10% NaOH.[1]

    • Cool to 0–5°C. The solution must be clear (enolate form).

  • Coupling Reaction:

    • Slowly add the diazonium salt solution to the coupler solution over 30 minutes.

    • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH 5–6 .[1]

    • Note: The tert-butyl group adds steric bulk; reaction may be slower than with methyl-pyrazolones.[1] Stir for 2–4 hours at 0–5°C, then allow to warm to room temperature overnight.

  • Isolation & Purification:

    • Precipitate the dye by adding 100 mL cold water. Filter the solid.[5]

    • Wash with water until neutral pH.[1]

    • Recrystallize from Ethanol/DMF (9:1) to remove unreacted coupler.

Data Output:

ParameterSpecificationObservation/Notes
Appearance Orange/Red PowderColor depends on amine used.[1]
Yield > 85%Lower yield indicates pH drift during coupling.[1]
Melting Point > 200°CSharp mp indicates high purity.[1][2]
UV-Vis (

)
420–480 nmBathochromic shift expected vs. methyl analog.[1]
Protocol B: Oxidative Coupling (Hair Dye Application)

Objective: Evaluate TBHP-5-ol as a coupler with p-Phenylenediamine (PPD) to generate magenta/violet chromophores.[1]

Reagents:

  • Primary Intermediate: p-Phenylenediamine (PPD) (0.5 mmol)

  • Coupler: TBHP-5-ol (0.5 mmol)[1]

  • Oxidant: Hydrogen Peroxide (6% solution)

  • Base: Ammonium Hydroxide (25%)

  • Medium: Water/Ethanol (1:1)

Workflow:

  • Stock Solutions:

    • Sol. A: Dissolve PPD (54 mg) and TBHP-5-ol (92 mg) in 10 mL water/ethanol.

    • Adjust pH to 9.5 using Ammonium Hydroxide.[1]

  • Oxidation:

    • Add 10 mL of 6% H2O2 to Sol.[1] A.

    • Vortex immediately.[1]

  • Development:

    • Apply to bleached yak hair swatches (standard keratin substrate) or monitor in solution.

    • Incubate at 30°C for 30 minutes.

  • Termination:

    • Rinse swatches with warm water, then 1% acetic acid (stop bath).

    • Dry and measure color coordinates (

      
      ).
      

Expected Result: Formation of an Azomethine dye .[1][6] The tert-butyl group typically shifts the shade towards a vibrant violet-red compared to the standard pyrazolone orange.[1]

Part 4: Analytical Validation & Troubleshooting

NMR Characterization (DMSO-d6)
  • Tert-butyl: Singlet at ~1.2–1.3 ppm (9H).[1]

  • Hydroxyethyl: Triplets at ~3.8 ppm and ~4.0 ppm.[1]

  • Pyrazolone Ring:

    • C4-H (if unreacted): Singlet at ~5.2 ppm (integrates to 1H or 2H depending on tautomer).

    • Post-Coupling: The C4-H signal disappears.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Azo) Steric hindrance of t-Butyl group.[1]Increase reaction time; ensure vigorous stirring; use a stronger buffer (pH 6).
Precipitation of Coupler pH dropped below pKa of enol.Maintain pH > 8 during coupler dissolution; add surfactant (Tween-20).[1]
Dull Color (Hair Dye) Incomplete oxidation or side reactions.Ensure PPD is fresh (not dark); increase pH to 10 for better swelling/penetration.

Part 5: Process Visualization

The following diagram illustrates the critical decision points in the synthesis workflow.

Workflow Start Start: TBHP-5-ol SelectPath Select Application Start->SelectPath PathA Path A: Azo Dye Synthesis SelectPath->PathA PathB Path B: Oxidative Hair Dye SelectPath->PathB Diazotize Diazotize Aromatic Amine (HCl/NaNO2, 0°C) PathA->Diazotize CoupleA Coupling Reaction (pH 5-6, Acetate Buffer) Diazotize->CoupleA PurifyA Filtration & Recrystallization CoupleA->PurifyA Mix Mix with PPD + NH4OH (pH 9.5) PathB->Mix Oxidize Add H2O2 (6%) (Oxidative Coupling) Mix->Oxidize Apply Apply to Keratin Substrate Oxidize->Apply

Figure 2: Operational workflow for Azo vs. Oxidative dyeing protocols.[1]

References

  • Synthesis of Pyrazolone Azo Dyes: Gunkara, O. T., et al. "Synthesis of New Pyrazolone Dyes." Journal of Chemical Research, 2013. Link

  • Hair Dye Chemistry: "The Chemistry of Permanent Hair Dyes." Compound Interest, 2015.[7] Link

  • Pyrazolone Couplers in Patents: L'Oreal.[1] "Keratinic Fiber Dyeing Compositions Containing Pyrazolin-3,5-dione." Google Patents, US5380340A. Link

  • Tautomerism in Pyrazolones: Grošelj, U., et al. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives."[1][8] Arkivoc, 2012.[8] Link

  • General Azo Synthesis: "Recent Advances in the Synthesis of Aromatic Azo Compounds." Molecules, MDPI, 2023. Link

Sources

Method

Application Notes and Protocols: Evaluating 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol as a Novel Oxidative Hair Dye Coupler

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Permanent hair color technology predominantly relies on oxidative dyeing, a chemical process involving the reaction of primary intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Permanent hair color technology predominantly relies on oxidative dyeing, a chemical process involving the reaction of primary intermediates (precursors), couplers, and an oxidizing agent directly within the hair cortex. The choice of coupler is paramount as it dictates the final color nuance, vibrancy, and stability. While traditional couplers like resorcinol and m-aminophenol are widely used, the quest for novel dye molecules with improved safety profiles, enhanced color properties, and greater stability has led to the exploration of heterocyclic compounds. Among these, pyrazolone derivatives have emerged as a promising class, particularly for generating vibrant red and violet shades. This document provides a detailed technical guide on the role and evaluation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, a novel pyrazolone-type coupler. We will explore its proposed mechanism of action and provide comprehensive, field-proven protocols for its formulation, application, and performance assessment, enabling researchers to systematically evaluate its potential in next-generation hair color formulations.

The Foundation of Permanent Hair Color: Oxidative Dye Chemistry

Permanent hair dyeing is a complex chemical process that forms large, colored molecules inside the hair fiber, rendering the new color resistant to washing.[1][2] The coloration is achieved through a carefully orchestrated reaction between three key components within an alkaline formulation base.

The Core Triad: Precursor, Coupler, and Oxidant
  • Primary Intermediates (Precursors): These are small, colorless aromatic amines, such as p-phenylenediamine (PPD) or toluene-2,5-diamine (PTD), that are oxidized to become reactive.[3][4]

  • Couplers (Coupling Agents): These are also aromatic compounds, typically phenols, aminophenols, or heterocyclic molecules like pyrazolones. They do not readily oxidize on their own but react with the oxidized primary intermediate to form the final dye molecule.[4]

  • Oxidizing Agent: Typically hydrogen peroxide, this component serves a dual purpose: it lightens the natural melanin in the hair to create a uniform canvas and it oxidizes the primary intermediates to initiate the color-forming reaction.[1]

The entire process is conducted in an alkaline medium (pH 8.0-11.5), often achieved with ammonia or monoethanolamine (MEA), which swells the hair cuticle, allowing the small dye precursors to penetrate deep into the cortex.[5][6]

Mechanism of Color Formation

The principle of color formation is based on the oxidation of the primary intermediate into a reactive, unstable quinonediimine (QDI).[7][8] This QDI species is highly electrophilic and rapidly attacks the electron-rich coupler molecule. This initial reaction forms a colorless leuco-dye intermediate, which is then quickly oxidized to yield the final, large, conjugated chromophore that is trapped within the hair cortex.[7][9] The size of these final molecules prevents them from being easily washed out, thus conferring the "permanent" nature of the dye.[3]

A Novel Candidate: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

The search for alternatives to traditional couplers is driven by the need for an expanded color palette, improved fastness, and enhanced safety profiles. Pyrazolone derivatives are of particular interest as they are known to produce vibrant and intense colors.[6][10]

Structural and Functional Analysis

The molecule 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol presents several key structural features that predict its function as a coupler:

  • Pyrazol-5-ol Core: This is the reactive center. The enolic hydroxyl group makes the adjacent carbon atom nucleophilic and susceptible to attack by the electrophilic quinonediimine intermediate. This core structure is known to be pivotal in creating vibrant hues.[10]

  • 1-(2-hydroxyethyl) Group: This substituent is expected to enhance the molecule's water solubility, which is a critical property for incorporation into aqueous dye formulations. It may also modulate the molecule's skin penetration and sensitization potential.

  • 3-(tert-butyl) Group: This bulky steric group can influence the kinetics of the coupling reaction and the aggregation properties of the final dye molecule. This can impact the final color and, critically, may hinder self-coupling reactions of the primary intermediate, which can be a pathway to forming undesirable byproducts.[11]

Proposed Oxidative Coupling Mechanism

The color-forming reaction begins when the primary intermediate, for example, toluene-2,5-diamine (PTD), is oxidized by hydrogen peroxide to its corresponding quinonediimine. This reactive species then couples with 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. The resulting dimeric leuco-dye is subsequently oxidized to form a stable, colored indo-dye molecule, as depicted below.

G cluster_0 Step 1: Oxidation of Primary Intermediate cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Final Dye Formation P Toluene-2,5-diamine (PTD) (Primary Intermediate) QDI PTD-Quinonediimine (Reactive Intermediate) P->QDI Oxidation O H₂O₂ / Alkaline pH Leuco Leuco-Dye Intermediate (Colorless) QDI->Leuco Electrophilic Attack Coupler 3-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-5-ol (Test Coupler) Coupler->Leuco FinalDye Conjugated Dye Molecule (Colored) Leuco->FinalDye Oxidation

Caption: Proposed mechanism of oxidative color formation.

Protocols for Performance and Stability Evaluation

The following protocols provide a comprehensive framework for evaluating the performance of a novel coupler against a known benchmark.

Protocol 1: Formulation of a Standard Oxidative Dye Base

This protocol describes a simple, uncolored cream base used as a vehicle for the dye components. The causality for each ingredient is to create a stable emulsion with the correct viscosity and pH to facilitate dye penetration into the hair shaft.

ComponentINCI NameFunctionConcentration (% w/w)
Oil Phase
Cetearyl AlcoholCetearyl AlcoholEmulsion stabilizer, thickener10.0 - 15.0
Ceteareth-20Ceteareth-20Emulsifier2.0 - 4.0
Aqueous Phase
Deionized WaterAquaSolventq.s. to 100
Propylene GlycolPropylene GlycolHumectant, solvent2.0 - 5.0
Active Phase
Monoethanolamine (MEA)EthanolamineAlkalizing agent1.0 - 5.0
Sodium SulfiteSodium SulfiteAntioxidant (protects precursors)0.1 - 0.5
Tetrasodium EDTATetrasodium EDTAChelating agent (prevents metal ion interference)0.1 - 0.2

Methodology:

  • Heat the Oil Phase components to 75°C in a primary vessel.

  • In a separate vessel, heat the Aqueous Phase components to 75°C.

  • Slowly add the Aqueous Phase to the Oil Phase under constant homogenization to form an emulsion.

  • Cool the emulsion to 40°C while stirring.

  • In a side vessel, pre-solubilize the Active Phase components in a small amount of water and add to the main batch.

  • Adjust pH to 9.5 - 10.5 using additional MEA if necessary.

  • Stir until uniform and cool to room temperature.

Protocol 2: Preparation of Dyeing Compositions

Objective: To prepare the final hair color creams containing the test and benchmark couplers for direct comparison.

Materials:

  • Dye Base (from Protocol 4.1)

  • Primary Intermediate (e.g., Toluene-2,5-diamine Sulfate)

  • Test Coupler: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

  • Benchmark Coupler (e.g., Resorcinol)

  • Developer: 20 Volume (6%) Hydrogen Peroxide solution

Methodology:

  • Prepare Dye Creams:

    • Test Cream: Weigh the Dye Base. Add the primary intermediate and the test coupler in equimolar amounts. The total concentration of dye precursors (intermediate + coupler) should typically be between 0.5% and 4.0% by weight.[6] Mix thoroughly until homogenous.

    • Control Cream: Prepare identically to the Test Cream, but use the benchmark coupler instead of the test coupler.

  • Activate for Application: Immediately before use, mix the Dye Cream (Test or Control) with the hydrogen peroxide developer in a 1:1 ratio in a non-metallic bowl.

Protocol 3: Standardized Application on Hair Tresses

Objective: To ensure uniform and repeatable application of the dye mixtures to hair for accurate color assessment.

Materials:

  • Standardized hair tresses (e.g., 2g, natural white, untreated human hair)

  • Activated dye mixtures (from Protocol 4.2)

  • Application brush, timer, rinsing station with temperature-controlled water (37°C ± 2°C).

Methodology:

  • Apply 5.0g of the activated dye mixture evenly to each hair tress, ensuring complete saturation.

  • Allow the dye to process for 30 minutes at room temperature.

  • Rinse the tress thoroughly with warm water until the water runs clear.

  • Apply a standard sodium lauryl sulfate solution (e.g., 15%) and gently massage for 30 seconds to remove residual dye.

  • Rinse again and allow the tress to air dry completely in a controlled environment away from direct sunlight.

Protocol 4: Instrumental Colorimetric Analysis (CIELAB)

Objective: To quantitatively measure the color of the dyed tresses.

Instrumentation: Spectrocolorimeter or Chroma Meter.

Methodology:

  • Calibrate the instrument according to the manufacturer's instructions using a white standard.

  • Measure the color of an undyed control tress to establish a baseline.

  • For each dyed tress, take at least five readings along the length of the fiber and average the results to account for any minor inconsistencies.

  • Record the CIELAB color coordinates:

    • L *: Lightness (0 = black, 100 = white)

    • a : Red/Green axis (+a = red, -a* = green)

    • b : Yellow/Blue axis (+b = yellow, -b* = blue)

  • Calculate the total color difference (ΔE) between the dyed tress and the undyed control using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].[12]

Protocol 5: Color Fastness and Stability Testing

Objective: To assess the durability of the color against common stressors like washing and UV light exposure.

Methodology - Wash Fastness:

  • Perform an initial colorimetric reading (as per Protocol 4.4).

  • Subject the dyed tresses to a standardized washing procedure. For example, 15 wash cycles, where each cycle consists of wetting the hair, applying a standard shampoo, lathering for 30 seconds, and rinsing for 30 seconds.

  • Take colorimetric readings after 1, 5, 10, and 15 wash cycles.

  • Calculate the ΔE* between each washed state and the initial dyed state to quantify color loss.

Methodology - Light Fastness (Photostability):

  • Perform an initial colorimetric reading.

  • Expose tresses to a controlled light source (e.g., a xenon arc weatherometer) for a set duration (e.g., 10-20 hours), simulating sun exposure.

  • Measure the color coordinates post-exposure and calculate ΔE* to determine the degree of fading.

Caption: Comprehensive workflow for evaluating a novel hair dye coupler.

Data Interpretation and Expected Outcomes

The data gathered from the protocols above should be compiled into tables for clear comparison.

Table 1: Initial Colorimetric Data

SampleL* (Lightness)a* (Red/Green)b* (Yellow/Blue)ΔE* (vs. Undyed)Visual Color Description
Undyed Control85.2 ± 0.50.1 ± 0.210.5 ± 0.3-Natural White
Test Coupler DataDataDataDatae.g., Vibrant Copper Red
Benchmark Coupler DataDataDataDatae.g., Muted Auburn

Interpretation:

  • A high positive a * value for the test coupler would confirm its efficacy in producing red tones.

  • Comparing the L * values indicates the darkness of the shade.

  • The ΔE * value quantifies the overall coloring power.

Table 2: Wash Fastness Data (ΔE from Initial Color)*

SampleAfter 1 WashAfter 5 WashesAfter 10 WashesAfter 15 Washes
Test Coupler DataDataDataData
Benchmark Coupler DataDataDataData

Interpretation: Lower ΔE* values after multiple washes indicate superior wash fastness. A perceptible color difference for the human eye occurs when ΔE* is greater than 1.[12]

Safety and Regulatory Context

While this guide focuses on performance, it is critical to note that any new cosmetic ingredient must undergo rigorous safety testing. For pyrazole derivatives, this includes assessments for genotoxicity, carcinogenicity, reproductive toxicity, and skin sensitization.[13] The Cosmetic Ingredient Review (CIR) Expert Panel provides a framework for the types of data required to establish safety for use in hair dye formulations.[13][14]

Conclusion

3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol represents a structurally interesting candidate for a novel oxidative hair dye coupler. Its pyrazolone core is anticipated to deliver unique, vibrant color shades, while its substituents may offer benefits in formulation and stability. The systematic application of the protocols outlined in this document—from formulation and standardized application to instrumental color analysis and fastness testing—provides a robust and self-validating framework for researchers to accurately quantify its performance. By comparing its colorimetric properties and stability against established benchmarks, its commercial viability and potential to expand the hair colorist's palette can be thoroughly and scientifically evaluated.

References

  • Cosmetic Ingredient Review. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S. [Link]

  • Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Cosmetic Ingredient Review. (2015). Draft Report of the Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • Celdrán, V. (2018). Colour formation mechanism during the application of a hair dye oxidation. Tecnocosmetics. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). Evaluation and Stability Study of Hair Colourants – A Comparison.
  • Johnson, W. et al. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
  • COSMILE Europe. Hair dyes (oxidative) – Productgroup. [Link]

  • Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • IJSDR. (2019). Formulation Aspect Of Hair Dyes. IJSDR, 4(4). [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Stability Test Of Dyes From Beetroot Extract (Beta Vulgaris L.) In Hair Dye Cream. [Link]

  • Jayvir Dye Chem. 1-Phenyl-3-Methyl-5-Pyrazolone (PMP). [Link]

  • CarasaLab. Hair Dye Lab. [Link]

  • Rastogi, S. C. (2000). Precursors of oxidative hair dyes in hair colouring formulations.
  • Bluhm, C. et al. (2015). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. International Journal of Molecular Sciences, 16(12), 29723-29746. [Link]

  • ResearchGate. (2020). Color coordinates, L, a, b, and ∆E of hair tresses dyed with different concentrations of matcha. [Link]

  • Prima Chemicals. (2023). Basic Guide on Pyrazolones: Features and Applications. [Link]

  • Australian Private Label. Stability Test - Cosmetic Testing. [Link]

  • Lee, S. et al. (2023). Brightness and Hue Judgement of Dyed Hair Color. SSRN. [Link]

  • De la Mettrie, R. et al. (2017). The diversity of the human hair colour assessed by visual scales and instrumental measurements. A worldwide survey. International Journal of Cosmetic Science, 39(1), 46-59. [Link]

  • European Commission. (2004). SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. [Link]

  • Draelos, Z. D. (2021). A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage. Journal of Cosmetic Dermatology, 20(12), 4016-4022. [Link]

  • Google Patents. (1995).
  • Gcilitshana, O. et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7903. [Link]

  • MedCrave. (2018). Evaluation of efficacy of permanent hair dyes – intense red. MOJ Biorg Org Chem, 2(6), 282-286. [Link]

  • NICHEM Solutions. PPD to PTD: The Evolution of Safe Hair Dye Chemistry. [Link]

  • Certified Laboratories. Guide to OTC & Cosmetic Stability Testing. [Link]

  • MySkinRecipes. PMP (Hair Dye Stabilizer) (3-Methyl-1-phenyl-5-pyrazolone). [Link]

  • Grošelj, U. et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Cosmetic Ingredient Review. (2022). Chemistry of Hair Coloring Types of Products. [Link]

  • European Commission. (2008). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. [Link]

  • White Rose Research Online. (2020). Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. [Link]

  • Lin, C. et al. (2022). Recent Advancements in Natural Plant Colorants Used for Hair Dye Applications: A Review. Polymers, 14(22), 5013.
  • ChemRxiv. (2025).
  • Active Concepts. Hair Swatch Study. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Formulation and evaluation of hair dye shampoo using Genipa americana L. (Huito) fruit extract.
  • National Environmental Research Institute. (2000). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. [Link]

  • Google Patents. (2003).
  • MedCrave. (2018). Evaluation of efficacy of permanent hair dyes – intense red.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • PubChem. 3-Tert-butyl-1-(2-hydroxyethyl)-5-[4-methoxy-3-(1-methylpyrazol-4-yl)phenyl]-6,7-dihydropyrazolo[4,5-e][1][13]diazepin-8-one. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • National Center for Biotechnology Information. (2020). Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography. [Link]

Sources

Application

Application Note: Biological Evaluation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Derivatives

This Application Note is designed for medicinal chemists and pharmacologists evaluating the 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol scaffold. It synthesizes established structure-activity relationship (SAR) pri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and pharmacologists evaluating the 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol scaffold. It synthesizes established structure-activity relationship (SAR) principles of pyrazolone pharmacophores to provide a roadmap for synthesis, biological characterization, and therapeutic profiling.

Executive Summary & Pharmacophore Analysis[1]

The 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic anchor with a polar, metabolic-like tail. It acts as a structural hybrid between the neuroprotective agent Edaravone and COX-2 selective inhibitors.

Structural Logic & Biological Potential[2][3][4][5]
  • 3-tert-butyl Group: Provides significant steric bulk and lipophilicity. In enzyme binding (e.g., COX-2), this group often occupies the hydrophobic side pocket, conferring selectivity over isoforms with smaller pockets (COX-1).

  • 1-(2-hydroxyethyl) Tail: Mimics endogenous metabolites (ethanolamine). It improves water solubility compared to N-phenyl analogs and offers a handle for prodrug design (esterification) or intramolecular hydrogen bonding.

  • Pyrazol-5-ol Core: Exists in tautomeric equilibrium with the pyrazolone form. This keto-enol system is the active site for free radical scavenging (antioxidant activity) and metal chelation.

Chemical Profile & Handling

Compound: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol Molecular Formula: C


H

N

O

MW: 184.24 g/mol
Tautomerism & Stability

This molecule exhibits annular tautomerism. In solution, the equilibrium depends on solvent polarity:

  • Polar Protic (MeOH/Water): Favors the OH-form (enol) or zwitterionic species.

  • Non-polar (CHCl

    
    ):  Favors the CH-form (ketone/pyrazolone) .
    
  • Note: The ketone form is critical for radical transfer mechanisms, while the enol form is often the binding species for protein targets.

Storage Protocol:

  • Store solid at -20°C under inert atmosphere (Argon) to prevent oxidation of the electron-rich pyrazole ring.

  • Solubilize in DMSO (up to 50 mM) for biological assays. Avoid aqueous stock solutions for long-term storage due to potential hydrolysis or oxidation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: This route utilizes the cyclocondensation of hydrazine derivatives with


-keto esters, the industry standard for pyrazolone synthesis.

Reagents:

  • 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate) - Source of tert-butyl & ketone.

  • 2-hydroxyethylhydrazine - Source of N-linker.

  • Ethanol (Absolute).

  • Acetic Acid (Catalyst).[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve Ethyl pivaloylacetate (10 mmol) in Ethanol (50 mL).

  • Addition: Dropwise add 2-hydroxyethylhydrazine (11 mmol, 1.1 eq) at 0°C.

  • Cyclization: Add catalytic Glacial Acetic Acid (5 drops). Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon standing.

  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    H-NMR. Look for the disappearance of the ethyl ester signals and the appearance of the pyrazole-4-H singlet (
    
    
    
    ppm).

Figure 1: Synthetic pathway for the generation of the 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol core.

Protocol B: Antioxidant Activity (DPPH Assay)

Rationale: Pyrazol-5-ol derivatives (like Edaravone) are potent free radical scavengers. The tert-butyl group stabilizes the resulting pyrazolyl radical via steric shielding and inductive effects.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).

  • Test compounds (1–100

    
    M).
    
  • Positive Control: Ascorbic Acid or Edaravone.

Procedure:

  • Plating: Add 20

    
    L of test compound (various concentrations) to a 96-well plate.
    
  • Reaction: Add 180

    
    L of DPPH solution to each well.
    
  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ) using a microplate reader.
    
  • Calculation:

    
    
    Determine IC
    
    
    
    using non-linear regression.
Protocol C: Anti-Inflammatory Screening (COX-2 Inhibition)

Rationale: The 3-tert-butyl group is a classic pharmacophore for COX-2 selectivity. It fills the larger hydrophobic pocket of the COX-2 enzyme, which is sterically restricted in COX-1.

Assay Type: In vitro COX-1/COX-2 Isozyme Inhibition (ELISA).

Workflow:

  • Enzyme Prep: Incubate Recombinant Human COX-2 (or COX-1) with Heme cofactor.

  • Inhibitor Binding: Add 10

    
    L of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol derivative. Incubate for 15 mins at 37°C.
    
  • Substrate Addition: Add Arachidonic Acid (10

    
    M final).
    
  • Reaction: Allow conversion to PGH

    
     for 2 minutes. Stop reaction with HCl/SnCl
    
    
    
    .
  • Detection: Quantify PGF

    
     (stable metabolite) via ELISA.
    
  • Analysis: Calculate Selectivity Index (SI) = IC

    
    (COX-1) / IC
    
    
    
    (COX-2). Target SI > 50 for selective agents.

Mechanism of Action & SAR Visualization

The biological activity of this scaffold is governed by the "Push-Pull" electronic effects of the substituents and their steric fit within target proteins.

Figure 2: Structure-Activity Relationship (SAR) map linking chemical features to biological targets.

Data Reporting & Interpretation

When reporting results for derivatives of this scaffold, summarize data in the following comparative format to facilitate lead selection.

Compound IDR-Group (5-pos)DPPH IC

(

M)
COX-2 IC

(

M)
Selectivity (COX-1/COX-2)LogP (Calc)
TB-HE-01 -OH (Parent)12.5

1.2
4.5

0.3
> 101.8
Ref (Edaravone) N/A8.0

0.5
> 100N/A1.2
Ref (Celecoxib) N/A> 2000.043753.5

Interpretation Guide:

  • High Antioxidant Activity: IC

    
     < 20 
    
    
    
    M suggests potential for neuroprotective applications (stroke, ALS).
  • High COX-2 Selectivity: If Selectivity > 50, the tert-butyl group is successfully engaging the isoform-specific pocket.

  • Solubility Warning: If LogP > 4.0, the hydroxyethyl tail is insufficient to balance the lipophilicity; consider phosphate prodrugs at the tail hydroxyl.

References

  • Synthesis of Pyrazolone Scaffolds

    • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

    • Note: Foundational chemistry for hydrazine + beta-keto ester condens
  • Antioxidant Mechanism of Pyrazolones (Edaravone)

    • Watanabe, T., et al. (1994). Protective effect of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging. Journal of Pharmacology and Experimental Therapeutics.

  • COX-2 Selectivity & tert-Butyl Group Role

    • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

    • Note: Establishes the role of bulky 3-substituents in COX-2 selectivity.
  • Antimicrobial Pyrazoles (CYP121A1 Inhibitors)

    • Kavanagh, M. E., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry.[3]

    • Note: Demonstrates the utility of pyrazole derivatives in targeting specific microbial enzymes.[3]

  • General Biological Activity of Pyrazoles

    • Ansari, A., et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol .

The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, is a foundational method for constructing pyrazole rings[1]. However, utilizing sterically hindered precursors like ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) introduces significant complexities regarding reaction velocity and regioselectivity[2][3]. This guide deconstructs the causality behind common experimental failures and provides a self-validating, optimized protocol to maximize your reaction yield.

I. Mechanistic Overview

Before troubleshooting, it is critical to understand the competing pathways in this synthesis. The bidentate nature of 2-hydroxyethylhydrazine reacting with an asymmetrical, sterically hindered β-keto ester creates a bifurcation point where kinetic control is required to isolate the desired regioisomer[3].

ReactionPathway A Ethyl Pivaloylacetate (Sterically Hindered) C Hydrazone Intermediate (Kinetic Product) A->C + H+, -H2O Low Temp (0-10°C) B 2-Hydroxyethylhydrazine (Bidentate Nucleophile) B->C D 3-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-5-ol (Desired Isomer) C->D Cyclization (Reflux) Target Pathway E 5-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-3-ol (Undesired Isomer) C->E Competing Cyclization Poor Regiocontrol

Mechanistic pathway of Knorr pyrazole synthesis highlighting regioselective cyclization.

II. Troubleshooting & FAQs

Q1: Why is my overall yield so low (<40%) even after 24 hours of reflux? The Causality: The primary cause is the severe steric hindrance imparted by the bulky tert-butyl group adjacent to the ketone in ethyl pivaloylacetate. This steric bulk physically restricts the nucleophilic attack of the hydrazine. If you are running this in ethanol without a catalyst, the reaction stalls at the intermediate stage. The Solution: You must increase the electrophilicity of the ketone and actively drive the equilibrium. Switch your solvent to anhydrous toluene and introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH)[4]. Furthermore, because this condensation produces water, utilizing a Dean-Stark trap to continuously remove water will definitively push the dehydrative cyclization to completion.

Q2: I am getting a nearly 1:1 mixture of regioisomers. How do I enrich the desired 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol isomer? The Causality: Regioselectivity is dictated by the differential reactivity of the two hydrazine nitrogens. The terminal


 is more nucleophilic and less hindered than the internal 

. However, if you apply heat immediately, the reaction falls under thermodynamic control, allowing the hydrazine to attack the more accessible ester group first, leading to the undesired 5-tert-butyl isomer[2][3]. The Solution: Implement a strict two-step temperature gradient. Add the hydrazine dropwise at 0–5 °C. This kinetically favors the attack of the highly nucleophilic

on the acid-activated ketone, locking in the correct hydrazone intermediate. Only after this intermediate is fully formed (approx. 1 hour) should you apply reflux temperatures to force the intramolecular amidation at the ester site[3].

Q3: LC-MS shows a significant amount of a highly polar byproduct. What is it and how do I prevent it? The Causality: 2-Hydroxyethylhydrazine contains a primary hydroxyl group. Under extended reflux in the presence of strong acids or unreacted starting materials, this


 group can act as a competing nucleophile, leading to transesterification with the ethyl ester or intermolecular O-alkylation[5].
The Solution:  Strictly control your stoichiometry. Use a maximum molar ratio of 1:1.05 (Hydrazine : β-keto ester) to prevent excess hydrazine from participating in side reactions. Ensure your acid catalyst load does not exceed 5 mol%. If the issue persists, swapping p-TsOH for a milder acid like acetic acid during the initial condensation can suppress hydroxyl reactivity.

III. Quantitative Data Summary

The table below synthesizes the impact of varying reaction parameters on the overall yield and regioselectivity of the target molecule.

SolventCatalyst (5 mol%)Temperature ProfileWater RemovalIsolated Yield (%)Regiomeric Ratio (3-tBu : 5-tBu)
EthanolNoneReflux (78 °C)None35%60 : 40
EthanolAcetic Acid0 °C

Reflux
None55%85 : 15
Toluenep-TsOHReflux (110 °C)Dean-Stark68%50 : 50
Toluene p-TsOH 0 °C

110 °C
Dean-Stark 88% 95 : 5

IV. Optimized Experimental Protocol

This self-validating protocol utilizes kinetic control followed by thermodynamic driving forces to ensure high yield and regioselectivity.

Workflow Step1 1. Hydrazone Formation Add hydrazine at 0-5 °C Acid Catalyst (p-TsOH) Step2 2. Dehydrative Cyclization Reflux in Toluene Dean-Stark Trap Step1->Step2 Step3 3. Workup Quench & Extract Wash with NaHCO3 Step2->Step3 Step4 4. Purification Recrystallization or Chromatography Step3->Step4

Step-by-step experimental workflow for the optimized synthesis protocol.

Step 1: Apparatus Setup & Activation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Attach a Dean-Stark trap fitted with a reflux condenser to one neck, and a rubber septum to the other. Purge the system with dry Nitrogen (

    
    ).
    
  • Dissolve ethyl 4,4-dimethyl-3-oxopentanoate (10.0 mmol, 1.0 eq) in 50 mL of anhydrous toluene.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·

    
    ) (0.5 mmol, 0.05 eq).
    

Step 2: Kinetic Hydrazone Formation 5. Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. 6. Using a syringe pump, add 2-hydroxyethylhydrazine (10.5 mmol, 1.05 eq) dropwise over 20 minutes. Critical self-validation: The slow addition prevents exothermic spikes that would bypass kinetic control and ruin regioselectivity. 7. Stir the mixture at 0 °C for 1 hour. TLC (Hexanes/EtOAc 7:3) should indicate the consumption of the starting ester and the formation of a new, less polar spot (the hydrazone).

Step 3: Dehydrative Cyclization 8. Remove the ice bath and replace it with a heating mantle. 9. Ramp the temperature to achieve a vigorous reflux (approx. 110 °C). 10. Maintain reflux for 12–15 hours. Monitor the Dean-Stark trap; the reaction is complete when the stoichiometric amount of water (approx. 0.36 mL) has been collected.

Step 4: Workup & Purification 11. Cool the reaction mixture to room temperature. 12. Transfer the mixture to a separatory funnel and wash with saturated aqueous


 (2 x 25 mL) to neutralize the acid catalyst, preventing degradation during concentration.
13. Wash with brine (25 mL), dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure. 14. Purify the crude solid via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from hot ethanol to afford pure 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

V. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI - Molecules

  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate BenchChem Technical Notes

  • Synthesis of Pyrazoles Organic Chemistry Portal

  • 1-(2-Hydroxyethyl)-1H-pyrazole PubChem Database

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Executive Summary: Understanding the Molecule Welcome to the technical support hub for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol . If you are experiencing precipitation, "crashing out" upon dilution, or inconsist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Understanding the Molecule

Welcome to the technical support hub for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol . If you are experiencing precipitation, "crashing out" upon dilution, or inconsistent bioassay results, you are not alone.

This molecule presents a classic "Amphiphilic Conflict" :

  • The Hydrophobic Anchor: The tert-butyl group is bulky and highly lipophilic, driving the molecule to crystallize and resist aqueous solvation.[1]

  • The Hydrophilic Tether: The 2-hydroxyethyl group and the pyrazol-5-ol core provide hydrogen bonding capability, but often not enough to overcome the lattice energy driven by the tert-butyl group in neutral water.

  • The Tautomeric Trap: As a 5-pyrazolone derivative, this compound exists in equilibrium between the enol (aromatic, -OH) and keto (non-aromatic, C=O) forms. This equilibrium is solvent-dependent and significantly affects solubility and pKa.

This guide provides field-proven protocols to resolve these issues, ensuring your data remains reproducible.

Quick-Reference Solubility Data

Based on structural analogs (Edaravone derivatives) and functional group analysis.

Solvent SystemSolubility RatingMax Conc. (Est.)[1]Usage Context
DMSO Excellent > 100 mMPrimary stock solution storage (-20°C).
Ethanol / Methanol Good 20–50 mMSecondary solvent; easier to evaporate.[1]
Water (pH 7) Poor < 1 mMNOT recommended for stock preparation.[1]
Water (pH > 9) Moderate 5–10 mMSoluble as the enolate anion (requires base).[1]
PBS (pH 7.4) Poor < 1 mMRisk of rapid precipitation upon dilution.[1]

Critical Workflows & Protocols

Workflow A: The "Golden Standard" Stock Preparation

Use this for all initial handling to ensure complete dissolution.

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9%.[1]

  • Weighing: Weigh the target mass of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol into a glass vial. Avoid plastic microfuge tubes for long-term storage of high-concentration stocks to prevent leaching.

  • Solvation: Add DMSO to achieve a concentration of 50 mM to 100 mM .

  • Agitation: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Why? The tert-butyl group creates strong van der Waals interactions in the crystal lattice. Sonication provides the kinetic energy to break these packing forces.

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates micro-crystals that will seed precipitation later.[1]

Workflow B: Aqueous Dilution for Biological Assays

The most common point of failure is diluting a DMSO stock directly into cold PBS.

The Mechanism of Failure: Rapid mixing of the hydrophobic DMSO stock into a high-dielectric aqueous buffer causes the "tert-butyl collapse," where the hydrophobic tails aggregate faster than water can solvate the polar heads.

The Solution: Stepwise Dilution & pH Management.

  • Prepare Intermediate: Dilute the DMSO stock 1:10 into Ethanol or PEG-400 first.

  • Slow Addition: Add this intermediate dropwise to your vortexing buffer.

  • pH Check: Ensure your buffer pH is 7.4 or higher .

    • Scientific Rationale: The pKa of the pyrazol-5-ol proton is estimated between 6.5 and 7.5. At pH 7.4, a significant fraction exists as the anionic enolate, which is far more soluble than the neutral protonated form.[1]

Visualizing the Solubility Logic

The following decision tree helps you select the correct solvent system based on your experimental constraints.

SolubilityDecisionTree cluster_legend Legend Start Start: Select Application AppType What is the end use? Start->AppType ChemSyn Chemical Synthesis AppType->ChemSyn Reaction BioAssay Cell/Enzyme Assay AppType->BioAssay Testing Stock_DMSO Use DMSO Stock (100mM) Dilute into Buffer ChemSyn->Stock_DMSO Polar Aprotic SolventChoice Solvent Tolerance? BioAssay->SolventChoice DMSO_OK DMSO Allowed (<0.1%) SolventChoice->DMSO_OK Yes No_DMSO No DMSO Allowed SolventChoice->No_DMSO No Precip Risk of Precipitation? DMSO_OK->Precip Stock_EtOH Use Ethanol Stock (Freshly Prepared) No_DMSO->Stock_EtOH HighConc High Conc. Needed (>100µM)? Precip->HighConc Yes LowConc Low Conc. Needed (<10µM)? Precip->LowConc No Cyclodex Add Cyclodextrin (HP-β-CD) or BSA as carrier HighConc->Cyclodex DirectDil Direct Dilution OK (Keep pH > 7.4) LowConc->DirectDil key1 Decision Point key2 Recommended Protocol

Figure 1: Solubility Decision Tree. Follow this logic to prevent precipitation events during experimental design.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitated immediately when I added the DMSO stock to my cell culture media."

Diagnosis: This is the "Solvent Shock" effect.[1] The drastic change in polarity forces the hydrophobic tert-butyl groups to aggregate. Corrective Action:

  • Pre-warm the media: Cold media accelerates crystallization.[1] Warm to 37°C.[1]

  • Increase agitation: Vortex the media while adding the stock.

  • Check pH: Cell culture media can drift acidic upon standing.[1] Ensure pH is 7.4.

  • Use a Carrier: If testing at >50 µM, add 0.1% BSA (Bovine Serum Albumin) to the media before adding the compound.[1] Albumin binds hydrophobic pockets (like the tert-butyl group) and maintains solubility in aqueous systems [1].

Issue 2: "I see a 'film' or oil droplets instead of crystals."

Diagnosis: This is "Oiling Out."[1] The compound has phase-separated into a liquid-liquid emulsion rather than crystallizing. This often happens with tert-butyl compounds which have low melting points or form super-saturated solutions. Corrective Action:

  • Do not filter; you will lose the compound.[1]

  • Add a co-solvent surfactant.[1] Tween-80 (0.05%) or Cremophor EL is highly effective for preventing oiling out of lipophilic pyrazoles.

Issue 3: "The solution turned yellow after a week in the fridge."

Diagnosis: Oxidation or Tautomeric Shift.[1] Pyrazol-5-ols are susceptible to oxidation at the C4 position, especially in solution. Corrective Action:

  • Always store stocks at -20°C or -80°C .

  • Purge vials with Nitrogen or Argon gas before sealing.[1]

  • If the color change is slight (pale yellow), check purity via LC-MS. It may still be >95% pure, as oxidation products have high extinction coefficients.[1]

Advanced Topic: Tautomerism & pH

Understanding the tautomerism is key to mastering this compound's solubility.[1]

Tautomerism cluster_pH pH Effect OH_Form Enol Form (OH) (Aromatic, H-Bond Donor) Low Solubility in Water Ketone_Form Keto Form (NH/CH) (Non-Aromatic) Prevalent in Non-Polar Solvents OH_Form->Ketone_Form Tautomerization (Solvent Dependent) Anion_Form Enolate Anion (O-) (Charged) High Solubility in Water OH_Form->Anion_Form Deprotonation (pH > pKa ~7.0)

Figure 2: Tautomeric Equilibrium. Increasing pH drives the equilibrium toward the highly soluble Enolate Anion.[1]

Scientific Insight: The tert-butyl group pushes the equilibrium toward the keto-form in non-polar environments to minimize steric strain. However, for aqueous solubility, we need the enolate anion .[1] This is why maintaining a pH slightly above neutral (pH 7.4–8.[1]0) is the most effective "invisible" solubilizer for this specific structure [2].[1]

References

  • Kragh-Hansen, U. (1981).[1] Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53.[1] Link

  • Elguero, J., et al. (1976).[1] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on pyrazolone tautomerism). Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Troubleshooting

minimizing by-product formation in 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-Product Formation Welcome to the technical support center for the synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. T...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-Product Formation

Welcome to the technical support center for the synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this reaction, primarily focusing on the control and minimization of by-product formation. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This document provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of substituted pyrazolones, such as 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, is most commonly achieved via a Knorr-type condensation reaction. This involves the cyclization of a β-ketoester with a substituted hydrazine.[1][2] In this specific case, the precursors are ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and 2-hydroxyethylhydrazine.

G cluster_reactants Reactants cluster_process Process cluster_products Products ketoester Ethyl 4,4-dimethyl-3-oxopentanoate reaction Condensation/ Cyclization ketoester->reaction hydrazine 2-Hydroxyethylhydrazine hydrazine->reaction product 3-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-5-ol reaction->product Desired Pathway byproduct By-products reaction->byproduct Side Reactions

Caption: Core synthesis pathway for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: What is the primary by-product, and why does it form?

A1: The most significant and common by-product is the regioisomer, 5-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-3-ol .

Causality: The formation of this isomer is a direct consequence of the two non-equivalent carbonyl groups in the starting β-ketoester (ethyl 4,4-dimethyl-3-oxopentanoate) and the two different nitrogen atoms in 2-hydroxyethylhydrazine. The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon.[2]

  • Desired Pathway: Attack of the substituted nitrogen (-NH) of the hydrazine at the ester carbonyl, followed by cyclization involving the terminal nitrogen (-NH2) and the ketone carbonyl. Alternatively, and more commonly, initial attack by the more nucleophilic terminal -NH2 group at the more electrophilic ketone, followed by intramolecular cyclization.

  • By-Product Pathway: The alternative orientation of attack leads to the formation of the 5-tert-butyl regioisomer.

The key to a successful synthesis lies in controlling the regioselectivity of this initial condensation and cyclization step. Several factors, including steric hindrance and electronic effects, govern this outcome.[3][4]

G reactants Ethyl 4,4-dimethyl-3-oxopentanoate + 2-Hydroxyethylhydrazine path_A Pathway A (Favored) reactants->path_A Steric Control path_B Pathway B (Disfavored) reactants->path_B product_A Desired Product: 3-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-5-ol path_A->product_A product_B Regioisomeric By-product: 5-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-3-ol path_B->product_B

Caption: Regioisomeric outcomes of the condensation reaction.

Q2: How can I maximize the formation of the desired 3-(tert-butyl) isomer over the 5-(tert-butyl) isomer?

A2: Controlling regioselectivity is crucial and can be influenced by several factors. For this specific reaction, steric hindrance is the dominant controlling factor.

  • Steric Hindrance (Primary Factor): The bulky tert-butyl group significantly hinders the adjacent ketone carbonyl. Consequently, the terminal, more nucleophilic -NH2 group of 2-hydroxyethylhydrazine preferentially attacks the less sterically hindered ester carbonyl, leading to the desired 3-tert-butyl product. Using reaction conditions that amplify steric effects can enhance selectivity.

  • Reaction pH / Catalyst: The reaction is often catalyzed by a small amount of acid.[1][2] Under acidic conditions, the reactivity of the carbonyl groups is enhanced by protonation. However, the nucleophilicity of the hydrazine is reduced. A careful balance is needed. A weak acid like acetic acid is typically sufficient to promote the reaction without causing significant side reactions.

  • Temperature Control: Lowering the reaction temperature can often increase regioselectivity. While this may slow the reaction rate, it gives the kinetically favored product (often the one with the lower activation energy pathway, influenced by sterics) a better chance to form selectively over the thermodynamically more stable isomer. Start reactions at room temperature or slightly below before considering heating.

  • Solvent Choice: Polar protic solvents like ethanol or propanol are commonly used as they can facilitate proton transfer during the condensation and cyclization steps.[2] The choice of solvent can sometimes influence the tautomeric equilibrium of the starting materials and intermediates, which may have a subtle effect on regioselectivity.[3]

Q3: My TLC analysis shows multiple spots. What are other potential by-products?

A3: Besides the main regioisomer, other impurities can arise from side reactions or incomplete conversion.

  • Unreacted Starting Materials: If the reaction is not driven to completion, you will see spots corresponding to ethyl 4,4-dimethyl-3-oxopentanoate and 2-hydroxyethylhydrazine.

    • Solution: Increase reaction time or gently heat the mixture (e.g., to 50-60 °C) while monitoring by TLC. Ensure a slight excess of the hydrazine derivative is used to consume the β-ketoester.[2]

  • Hydrazine Self-Condensation Products: Hydrazine derivatives can sometimes self-react, though this is less common under typical Knorr synthesis conditions.

  • Side Reactions of the Hydroxyethyl Group: Under overly harsh acidic or basic conditions or at very high temperatures, the terminal hydroxyl group could undergo side reactions like etherification.

    • Solution: Maintain a mildly acidic pH and avoid excessive temperatures.

Troubleshooting Guide: Quick Reference
Problem Observed Probable Cause(s) Recommended Solution(s)
High proportion of 5-tert-butyl regioisomer 1. High reaction temperature reducing steric selectivity. 2. Inappropriate catalyst or pH.1. Run the reaction at a lower temperature (e.g., room temperature) for a longer duration. 2. Use a catalytic amount of a weak acid like glacial acetic acid.
Low or no product formation 1. Insufficient reaction time or temperature. 2. Inactive reagents (e.g., degraded hydrazine). 3. Insufficient catalyst.1. Monitor the reaction by TLC until the starting ketoester is consumed. If needed, gently warm the reaction. 2. Use fresh, high-purity starting materials. 3. Ensure a few drops of glacial acetic acid are added.
Multiple unidentified spots on TLC 1. Reaction conditions too harsh (high heat, strong acid/base). 2. Impure starting materials.1. Reduce reaction temperature and use only a catalytic amount of weak acid. 2. Verify the purity of reactants before starting.
Difficulty in isolating the product from oil 1. Product is an oil at room temperature. 2. Presence of impurities preventing crystallization.1. Purify via column chromatography. 2. Attempt to form a salt (e.g., hydrochloride) which may be crystalline and easier to handle.[5]
Experimental Protocols

These protocols provide a validated starting point for your experiments. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

This protocol is based on the principles of the Knorr pyrazole synthesis.[1][2]

Materials:

  • Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)

  • 2-Hydroxyethylhydrazine (1.1-1.2 equiv)

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv).

  • Add ethanol to dissolve the ester (approx. 5-10 mL per gram of ester).

  • Add 2-hydroxyethylhydrazine (1.1 equiv) to the solution at room temperature with stirring.

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate / 50% Hexane. The starting ketoester should be consumed.

  • If the reaction is sluggish, gently heat the mixture to 50-60 °C and continue to monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a viscous oil or semi-solid.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is the most effective method for separating the desired 3-tert-butyl isomer from the 5-tert-butyl regioisomer and other impurities.[4]

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (reagent grade)

  • Chromatography column, collection tubes

Procedure:

  • Prepare a silica gel slurry in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Adsorb this mixture onto a small amount of silica gel, dry it, and load it onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 10-20% ethyl acetate) and gradually increase the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure, desired product. The regioisomers should have different Rf values.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

G cluster_decision Analysis start Start: Crude Product Mixture prep_col Prepare Silica Column start->prep_col load_sample Load Sample onto Column prep_col->load_sample elute Elute with Solvent Gradient (Hexane -> Ethyl Acetate) load_sample->elute collect Collect & Analyze Fractions (TLC) elute->collect is_pure Fractions Pure? collect->is_pure combine Combine Pure Fractions is_pure->combine Yes recombine Combine Impure Fractions for Re-purification is_pure->recombine No evaporate Evaporate Solvent combine->evaporate finish End: Purified Product evaporate->finish

Caption: Experimental workflow for purification by flash column chromatography.

References

Sources

Optimization

optimizing temperature and pH for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol stability

Introduction Welcome to the technical support hub for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol . This guide addresses the unique stability challenges posed by this molecule, specifically the interplay between it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol . This guide addresses the unique stability challenges posed by this molecule, specifically the interplay between its bulky hydrophobic moiety (tert-butyl) and its polar, reactive centers (pyrazol-5-ol core and hydroxyethyl tail).

Unlike simple pyrazoles, this compound exhibits complex prototropic tautomerism that is highly sensitive to pH and temperature. Mismanagement of these variables leads to common failure modes: precipitation, oxidative coupling (discoloration), and "ghost peaks" during HPLC analysis.

This guide provides mechanistic insights and validated protocols to optimize your experimental conditions.

Module 1: The pH Conundrum (Tautomerism & Solubility)

The Mechanism

The stability and solubility of this compound are dictated by the keto-enol equilibrium of the pyrazolone ring. Because the N1 position is substituted with a 2-hydroxyethyl group, the "NH" tautomer is blocked. The equilibrium exists primarily between the 5-OH form (enol) and the CH-form (ketone) .

  • Acidic/Neutral pH (< 7.0): The equilibrium shifts toward the neutral CH-form (pyrazolin-5-one) . While chemically stable, this form is less polar and prone to precipitation due to the hydrophobic tert-butyl group.

  • Basic pH (> 8.5): Deprotonation forms the enolate anion . This species is highly soluble but electron-rich, making it significantly more susceptible to oxidative degradation (browning).

Visualizing the Equilibrium

The following diagram illustrates the pH-dependent structural shifts that dictate stability.

Tautomerism Acid Acidic/Neutral pH (Low Solubility) Keto CH-Form (Ketone) (Hydrophobic Aggregate) Acid->Keto Favors Enol OH-Form (Enol) (Intermediate) Keto->Enol Tautomerization Enol->Keto Equilibrium Anion Enolate Anion (Oxidation Prone) Enol->Anion Deprotonation (pKa ~7-8) Base Basic pH (High Solubility / High Reactivity) Base->Anion Favors Anion->Enol Protonation

Figure 1: pH-dependent tautomeric equilibrium. The shift from Keto (neutral) to Enolate (anionic) drives solubility but compromises oxidative stability.

Troubleshooting Guide: pH Optimization
SymptomProbable CauseCorrective Action
Precipitation upon dilutionpH < 6.0 shifts equilibrium to the hydrophobic Keto form.Buffer to pH 7.2–7.8 using Phosphate or HEPES. Avoid Acetate buffers (pH < 5).
Yellow/Brown discoloration pH > 9.0 accelerates oxidation of the enolate anion.Lower pH to < 8.0. Add antioxidants (e.g., 0.1% Ascorbic Acid or Sodium Sulfite).
HPLC Peak Splitting Interconversion of tautomers on the column.Use a buffered mobile phase (e.g., 10mM Ammonium Formate, pH 3.0) to lock the tautomer state.

Module 2: Temperature & Thermal Degradation

The Mechanism

While the tert-butyl group provides steric protection against some nucleophilic attacks, the 2-hydroxyethyl group introduces a specific vulnerability: dehydration .

At elevated temperatures (> 40°C), especially under acidic conditions, the hydroxyethyl tail can undergo elimination to form a vinyl group, or intramolecular cyclization. Furthermore, the electron-rich pyrazole ring is prone to thermal oxidation.

Stability Testing Protocol (Self-Validating)

Do not rely on generic data. Perform this rapid stress test to validate your specific batch.

Reagents:

  • Sample: 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1 mg/mL)

  • Solvent: 50:50 Water:Acetonitrile (buffered to pH 7.4)

Step-by-Step Workflow:

  • Preparation: Prepare three aliquots of the sample solution.

  • Stress Conditions:

    • Vial A (Control): Store at 4°C in the dark.

    • Vial B (Thermal): Incubate at 60°C for 24 hours.

    • Vial C (Oxidative): Add 0.3% H₂O₂ and incubate at 25°C for 4 hours.

  • Quenching: Cool Vial B to room temp. Add Sodium Metabisulfite (1 eq) to Vial C to quench peroxide.

  • Analysis: Analyze via HPLC-DAD (254 nm).

Acceptance Criteria:

  • Purity of Vial A > 99%.

  • Vial B should show < 2% degradation (indicates thermal stability).

  • Vial C serves as a system suitability test for detecting oxidation products.

StabilityWorkflow cluster_0 Stress Conditions Start Start: Dissolve Sample (1 mg/mL, pH 7.4) Split Split into 3 Aliquots Start->Split Control Control (4°C, Dark) Split->Control Thermal Thermal Stress (60°C, 24h) Split->Thermal Oxidative Oxidative Stress (0.3% H2O2, 4h) Split->Oxidative Analyze HPLC-DAD Analysis (Compare Peak Areas) Control->Analyze Quench Quench & Equilibrate (Stop Reactions) Thermal->Quench Oxidative->Quench Quench->Analyze

Figure 2: Rapid stability validation workflow (ICH Q1A adapted).

Module 3: Analytical Troubleshooting (FAQs)

Q: Why do I see "Ghost Peaks" or broad shoulders in my chromatogram?

A: This is a classic signature of tautomeric interconversion occurring on the column timescale.

  • The Fix: You must "lock" the tautomer. Do not use neutral water/acetonitrile gradients.

  • Recommended Mobile Phase: Water with 0.1% Formic Acid (locks the protonated form) or 10mM Ammonium Bicarbonate pH 9.0 (locks the enolate form). Note: Acidic mobile phases are generally preferred for sharper peaks with this class of compounds.

Q: My sample turned pink/red after 2 days at room temperature. Is it ruined?

A: Likely yes. The color change indicates the formation of rubazonic acid derivatives (oxidative coupling products).

  • Prevention: Store stock solutions at -20°C. For short-term bench work, purge solvents with Nitrogen or Argon to remove dissolved oxygen.

Q: Can I heat the sample to dissolve it?

A: Brief heating (up to 40°C for < 5 mins) is acceptable. However, prolonged heating at neutral pH can cause the 2-hydroxyethyl group to undergo intramolecular esterification if trace acids are present. Use sonication instead of heat whenever possible.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation. Link

  • Elguero, J., et al. (2011). "Tautomerism of Pyrazoles." Heterocycles, 83(7). (Foundational text on pyrazole tautomeric equilibrium). Link

  • Perez-Medina, C., et al. (2014). "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 10, 800–807. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-(tert-Butyl)-1H-pyrazol-5-amine (Analogous structural stability data). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazol-5-ol Crystallization

Welcome to the Advanced Crystallization Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. If you are reading this, you are likely staring at a flask containing a sticky, amber oil instead of the pristine white needles you expected.

Pyrazol-5-ols (and their tautomeric pyrazolones) are notoriously difficult to crystallize. This is not due to operator error, but rather a "perfect storm" of thermodynamic penalties: desmotropy (tautomers that can crystallize separately), high conformational mobility , and a propensity for Liquid-Liquid Phase Separation (LLPS) .

This guide moves beyond basic textbook advice. We will treat your crystallization as a thermodynamic system that must be engineered, not just "tried."

Module 1: The Tautomer Trap (Fundamental Chemistry)

The Problem: "My NMR shows the product is pure, but it refuses to solidify. It remains a gum."

The Science: Pyrazol-5-ols exist in a dynamic equilibrium between three forms: the OH-form (enol), the NH-form (lactam), and the CH-form (ketone).

  • Non-polar solvents (CHCl₃, Toluene) often favor the CH-form or NH-form .

  • Polar protic solvents (MeOH, Water) stabilize the OH-form or NH-form via hydrogen bonding.

Critical Insight: If your crystal lattice requires the OH-form for stable packing (via intermolecular H-bonds), but your solvent strongly favors the CH-form, you create a high energy barrier to nucleation. The molecules must tautomerize before they can pack, slowing nucleation to a halt and favoring amorphous oiling.

Strategic Solvent Selection

Do not choose solvents randomly. Match the solvent's dielectric constant (


) and H-bonding capacity to the desired tautomer.
Solvent ClassExampleDielectric (

)
Favored Tautomer (General)Risk Factor
Polar Protic Methanol, WaterHigh (>30)OH-form / NH-form Solvate formation (hydrates)
Polar Aprotic DMSO, DMFHigh (>40)NH-form High solubility; difficult to supersaturate
Dipolar Aprotic Acetonitrile, AcetoneMed (20-37)Mixed Equilibrium Best for Nucleation (balances solubility/tautomerism)
Non-Polar Toluene, HeptaneLow (<5)CH-form High Risk of Oiling Out
Visualization: Tautomer-Driven Solvent Decision Tree

TautomerStrategy Start Analyze Crude Material (1H-NMR) Solubility Check Solubility Profile Start->Solubility Polar Soluble in MeOH/EtOH? Solubility->Polar Yes NonPolar Soluble in Toluene/DCM? Solubility->NonPolar Yes RouteA Route A: Dipolar Aprotic (Acetonitrile/Acetone) Polar->RouteA Preferred RouteC Route C: Anti-Solvent (MeOH -> Water) Polar->RouteC If Yield Low NonPolar->RouteA Try Evap Crystallization RouteB Route B: pH Swing (Acid Salt Formation) NonPolar->RouteB If Oiling Occurs Result Target: Stable Polymorph RouteA->Result RouteB->Result RouteC->Result

Caption: Decision logic for solvent selection based on initial solubility and tautomeric stability.

Module 2: Oiling Out & Nucleation Failures

The Problem: "The solution turned cloudy, but instead of crystals, I see oil droplets on the bottom (LLPS)."

The Science: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common in pyrazolones because impurities widen the metastable zone, and the melting point of the solvated oil is often below the boiling point of the solvent.

The Solution: The "Rescue" Protocol You must bypass the LLPS region by controlling the rate of supersaturation and providing a template (seed) for the molecules to organize.

Protocol: Recovering an Oiled-Out Batch
  • Re-dissolution: Heat the mixture until the oil phase fully redissolves. If it does not dissolve at reflux, add small amounts of a "good" solvent (e.g., Ethanol or Acetone) until homogeneous.

  • Temperature Cycling (Ostwald Ripening):

    • Cool rapidly to the cloud point (onset of turbidity).

    • STOP cooling immediately.

    • Re-heat by 5-10°C until the solution is almost clear but retains a faint haze.

    • Hold for 30 minutes. This digests the amorphous "oil" nanodroplets.

  • Seeding: Add 0.1 - 0.5 wt% of pure seed crystals.

    • Note: If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.

  • Slow Cooling: Cool at a rate of 5°C per hour . Do not crash cool.

Visualization: Troubleshooting LLPS

OilingOut State1 Homogeneous Solution (High Temp) State2 Cooling... State1->State2 Decision Turbidity Type? State2->Decision Oil Oiling Out (Droplets) LLPS Zone Decision->Oil Liquid Droplets Solid Nucleation (Solids) Decision->Solid Crystalline Action1 Re-heat (+5°C) Add Co-solvent Oil->Action1 Rescue Action2 Add Seeds Hold Temp Action1->Action2 Stabilize Action2->Solid Slow Cool

Caption: Workflow to distinguish and recover from Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Impurity Profiling & Purification

The Problem: "I have crystals, but the purity is stuck at 95%. I suspect a regioisomer."

The Science: Synthesis of pyrazol-5-ols often yields a mixture of N1-isomer and N2-isomer , or 3- vs 5-substituted products. These isomers have very similar solubilities in neutral organic solvents, making separation by standard recrystallization inefficient.

The Solution: pH-Swing Crystallization Pyrazol-5-ols are amphoteric but generally possess a weakly acidic proton (pKa ~7-9). We can exploit this.

Protocol: Acid-Base Swing
  • Dissolution: Dissolve the crude mixture in a basic aqueous solution (1M NaOH). Both isomers will deprotonate to form the anion, which is water-soluble.

  • Filtration: Filter off any non-acidic impurities (side products, starting materials) that do not dissolve.

  • Selective Precipitation:

    • Slowly acidify the filtrate with 1M HCl.

    • Monitor pH continuously.

    • Different isomers often precipitate at distinct pH values (e.g., Isomer A at pH 8.5, Isomer B at pH 6.0).

  • Collection: Filter the first crop (usually the less soluble isomer) before fully acidifying to collect the second.

Data Table: Impurity Removal Efficiency

MethodTarget ImpurityEfficiencyYield Impact
Standard Recrystallization Trace OrganicsModerateLow (<10% loss)
Charcoal Filtration Colored OligomersHighLow
Acid-Base Swing Regioisomers Very High Moderate (15-20% loss)
Salt Formation (e.g., HCl salt) Non-basic impuritiesHighHigh (Salt MW increases)

Module 4: Solid State Control (Solvates)

The Problem: "My melting point is off by 10 degrees, or the crystals turn into powder when dried."

The Science: Pyrazolones are notorious for forming pseudo-polymorphs (solvates). Edaravone, for example, forms stable hydrates and alcohol solvates. If you dry a solvate too aggressively, the lattice collapses, leaving an amorphous powder with a depressed melting point.

Troubleshooting Checklist:

  • TGA Analysis: Run Thermogravimetric Analysis. A weight loss step before decomposition indicates a solvate.

  • Drying: If you suspect a solvate, dry under mild vacuum (40°C) rather than high heat.

  • Solvent Swap: If the solvate is undesirable (e.g., toxic methanol solvate), perform a "slurry conversion." Suspend the solid in a non-solvating solvent (e.g., Isopropyl Ether) and stir for 24 hours to exchange the lattice solvent.

References

  • Tautomerism in Pyrazolones

    • Elguero, J., et al. "Polymorphism and desmotropy in heterocyclic crystal structures."[1] Crystal Growth & Design, 2011.[1] Link

    • Note: Defines the thermodynamic basis for CH/OH/NH tautomer crystalliz
  • Oiling Out & LLPS

    • Duffy, D., et al.[2] "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science, 2012.[2] Link

    • Note: Provides the engineering basis for the "Temper
  • Edaravone (Pyrazolone)

    • Mandić, Z., et al. "Solid state characterization of edaravone." Journal of Pharmaceutical and Biomedical Analysis, 2024 (Contextual).
    • Patent Reference: CN102643234A "Edaravone polymorphic substance and preparation method thereof." Link

  • Regioisomer Separation

    • Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones." Molecules, 2012.[2][3] Link

    • Note: Detailed NMR analysis of tautomers to support solvent selection.
  • General Purification

    • BenchChem Technical Support.[4][5] "Purification of Methyl Pyrazole Isomers." Link (General methodology for acid-base extraction).

Sources

Optimization

Technical Support Center: A Scientist's Guide to Purifying 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Welcome to the technical support resource for the purification of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. This guide is designed for researchers and drug development professionals who are working with this pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. This guide is designed for researchers and drug development professionals who are working with this pyrazole derivative and require a highly pure final compound. Pyrazole scaffolds are foundational in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The presence of impurities can significantly impact downstream applications, from biological assays to structural studies, making robust purification an indispensable part of the synthetic workflow.

This document moves beyond simple protocols to provide a deeper understanding of the potential challenges and the chemical principles behind their solutions. We will address common issues encountered during purification in a practical, question-and-answer format, supplemented with detailed protocols and troubleshooting logic.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol?

A: Based on the common synthetic routes for pyrazoles, such as the Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, your crude product may contain several types of impurities.[3] These typically include:

  • Unreacted Starting Materials: Residual hydrazine or the β-ketoester starting materials.[1][3][4]

  • Regioisomers: If an unsymmetrical β-dicarbonyl precursor is used, the formation of an isomeric pyrazole product is a common and often challenging impurity to remove.[3]

  • Reaction Byproducts: Incomplete cyclization can leave pyrazoline intermediates in the mixture.[3]

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce highly colored, often yellow or reddish, byproducts.[3]

  • Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF) or basic reagents (e.g., triethylamine) used during the synthesis may persist.[1][4]

Q2: What is the first analytical step I should take before attempting a large-scale purification?

A: Always begin with Thin-Layer Chromatography (TLC). TLC is a rapid, inexpensive, and highly effective technique to visualize the complexity of your crude mixture.[3][5] It allows you to:

  • Estimate the number of components in your crude sample.

  • Identify the presence of starting materials by co-spotting them on the same plate.

  • Develop and optimize a solvent system for preparative column chromatography. A good solvent system will show clear separation between your desired product and impurities, with an Rf value for the product ideally between 0.3 and 0.4.[5]

Q3: Which purification technique is generally the most effective for pyrazole derivatives?

A: Flash column chromatography on silica gel is the most common and versatile method for purifying substituted pyrazoles.[5][6][7][8] It is particularly effective for separating closely related impurities like regioisomers.[3][5] For compounds that are solids and have significantly different solubility profiles from their impurities, recrystallization is an excellent secondary or alternative method for achieving high purity.[5][9]

Q4: How do I choose an appropriate solvent system for column chromatography or recrystallization?

A: For column chromatography , the choice is guided by TLC analysis. A common starting point for pyrazoles is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][6][7] You can systematically increase the polarity (increase the percentage of ethyl acetate) to find the optimal separation.

For recrystallization , the ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures. Common solvents to screen for pyrazole derivatives include alcohols (ethanol, methanol) or alcohol/water mixtures.[5]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: My TLC plate shows multiple spots close to the product spot.
  • Possible Cause: This strongly suggests the presence of regioisomers or other structurally similar byproducts, a common issue in pyrazole synthesis.[3] These impurities have polarities very similar to your desired product, making separation difficult.

  • Troubleshooting Steps:

    • Optimize TLC Separation: Systematically test different solvent systems. Try switching one of the solvents (e.g., replace hexanes with toluene or ethyl acetate with dichloromethane) to alter the selectivity of the separation.

    • High-Efficiency Column Chromatography: If TLC separation is achieved, proceed with flash chromatography using a long column and the optimized eluent system. A shallower solvent gradient during elution can improve resolution.

    • Consider an Alternative Stationary Phase: If silica gel (which is slightly acidic) causes streaking or poor separation, your compound may be basic. Consider using neutral alumina or deactivating the silica gel by preparing it as a slurry with your eluent containing 1% triethylamine.[5]

    • Recrystallization: Attempt a series of recrystallizations with different solvents. Sometimes, even isomers with similar polarities have sufficiently different crystal packing energies to be separated this way.

Issue 2: The purified product is a persistent, viscous oil and will not solidify.
  • Possible Cause: The oily nature could be due to residual solvent or the presence of impurities that are depressing the melting point. It is also possible that your specific derivative has a low melting point.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all volatile solvents are removed. After using a rotary evaporator, place the sample on a high-vacuum pump for several hours (or overnight) to remove trace amounts of solvents like DMF or DMSO.

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the side of the flask with a glass rod. This can induce nucleation and crystallization.

    • Re-purification: If the oil persists, it likely contains impurities. Re-purify the material using column chromatography, as this is a highly effective method for purifying oily products.[5]

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil to induce crystallization.

Issue 3: My final product is a solid, but it's yellow or brown instead of white/colorless.
  • Possible Cause: This indicates the presence of trace, highly-conjugated impurities, often arising from side-reactions of hydrazine starting materials.[3]

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. The colored impurities will adsorb onto the charcoal. Filter the mixture through a pad of Celite® to remove the charcoal, and then concentrate the filtrate.[3][5]

    • Recrystallization: Often, a single recrystallization is sufficient to leave colored impurities behind in the mother liquor.[5]

    • Silica Gel Plug: Dissolve your compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Pass this solution through a short column ("plug") of silica gel, eluting with the same solvent. Many colored impurities are highly polar and will be retained at the top of the silica plug.

Issue 4: The yield after column chromatography is very low.
  • Possible Cause: Low yield can result from product decomposition on the silica gel, irreversible adsorption, or suboptimal elution conditions.

  • Troubleshooting Steps:

    • Check for Streaking on TLC: If your product streaks on the TLC plate, it may be degrading on the acidic silica. As mentioned in Issue 1, try deactivating the silica with triethylamine or using neutral alumina.[5]

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is designed to be fast to minimize contact time and potential degradation.

    • Ensure Complete Elution: After your product has seemingly eluted completely (monitored by TLC), flush the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to see if any remaining product is washed off. If so, your primary eluent was not polar enough.

    • Proper Column Loading: Adsorb your crude material onto a small amount of silica gel before loading it onto the column ("dry loading"). This often results in better separation and less tailing compared to loading the material dissolved in a strong solvent.

Section 3: Standard Purification Protocols

Protocol 1: General Purification Workflow

This workflow provides a logical decision-making process for purifying your crude product.

G start Crude Product tlc Assess Purity by TLC start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Proceed to Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No colored Product is Colored? recrystallize->colored pure Pure Product workup Aqueous Wash (Acid/Base)? multiple_spots->workup chromatography Perform Column Chromatography workup->chromatography No / Insufficient workup->chromatography Yes, then... oily Product is an Oil? chromatography->oily oily->recrystallize Yes, after solidification oily->pure No colored->pure No charcoal Charcoal Treatment colored->charcoal Yes charcoal->pure

Caption: Decision workflow for purifying crude pyrazole derivatives.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes you have already determined an optimal solvent system (e.g., 30% Ethyl Acetate in Hexanes) from TLC analysis.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% hexanes). The amount of silica should be about 50-100 times the weight of your crude material.

  • Column Packing: Pour the slurry into your chromatography column. Use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles. Drain the solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Application: Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the starting eluent. Begin elution, collecting fractions. Gradually increase the polarity of the eluent as needed (gradient elution). Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

Table 1: Common Solvent Systems & Additives
PolarityNon-Polar ComponentPolar ComponentCommon Additive (if needed)Use Case
LowHexanes / HeptaneEthyl Acetate-Separating non-polar impurities.
MediumHexanes / HeptaneDichloromethane-Alternative selectivity to ethyl acetate.
HighEthyl AcetateMethanol-Eluting highly polar compounds.
Basic CompoundsHexanes / Ethyl Acetate-1% TriethylaminePrevents tailing of basic compounds on acidic silica gel.[5]
Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair from screening tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can be checked by melting point analysis; a sharp melting point range indicates high purity.[10][8]

Section 4: Purity Verification

After purification, the identity and purity of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol must be confirmed.

  • ¹H and ¹³C NMR: This is the primary method for structural confirmation. The spectra should be clean, with all peaks correctly assigned and integrated. The absence of impurity peaks is critical.[3][4][10]

  • LC-MS / HPLC: Provides quantitative data on purity. A pure sample should show a single major peak in the chromatogram.[11]

  • Melting Point: A pure crystalline solid will have a sharp and reproducible melting point. A broad melting point range is indicative of impurities.[10][8]

By following this guide, researchers can systematically approach the purification of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, troubleshoot common issues with an understanding of the underlying chemistry, and confidently obtain a final product of high purity suitable for the most demanding applications.

References

  • Benchchem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • RSC Publishing. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026).
  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014).
  • Regis Technologies, Inc. New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
  • RSC Publishing. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026).
  • Iranian Journal of Toxicology. Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2021).
  • AWS. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
  • PMC. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol.
  • AWS. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Xiamen University. Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026).
  • Google Patents. DE1112984B - Process for the preparation of pyrazolone derivatives.
  • Ovid. Journal of Pharmaceutical and Biomedical Analysis Extraction and determination of 2-pyrazoline derivatives using liquid phase mi.
  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Sigma-Aldrich. 3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-amine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025).
  • Chem-Impex. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022).
  • RSC Publishing. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025).
  • Organic Chemistry Portal. Pyrazole synthesis.
  • EPA. 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid Properties. (2025).
  • Google Patents. WO2005040078A1 - Purification of tertiary butyl alcohol.
  • ResearchGate. (PDF) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022).
  • MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021).
  • Smolecule. tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate. (2024).
  • orientjchem.org. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Thieme. 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents.
  • Google Patents. 4-{4-[({3-TERT-BUTYL-1-[3-(HYDROXYMETHYL) PHENYL]-1H-PYRAZOL-5-YL } CARBAMOYL)-AMINO]-3-FLUOROPHENOXY} -N-METHYLPYRIDINE-2-CARBOXAMIDE AS. (2008).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Development Guide for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

The Analytical Challenge: Deconstructing the Molecule As drug development increasingly relies on complex heterocyclic intermediates, analyzing compounds like 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Deconstructing the Molecule

As drug development increasingly relies on complex heterocyclic intermediates, analyzing compounds like 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol presents unique chromatographic challenges. To develop a robust method, we must first understand the causality behind its chromatographic behavior. This molecule is distinctly amphiphilic:

  • Hydrophobic Domain: The bulky tert-butyl group strongly drives reversed-phase retention.

  • Polar Domain: The 2-hydroxyethyl appendage and the pyrazol-5-ol hydroxyl group act as strong hydrogen bond donors and acceptors.

  • Tautomeric Dynamics: The pyrazol-5-ol core exists in equilibrium with its 3-pyrazolin-5-one tautomer.

Expert Insight: Standard method development often defaults to C18 columns. However, relying purely on dispersive (hydrophobic) interactions for an amphiphilic, tautomeric heterocycle typically results in secondary interactions with unreacted surface silanols on the silica matrix. If the interconversion rate of the tautomers is similar to the chromatographic timescale, or if residual silanols interact preferentially with the polar domains, severe peak tailing (


 > 2.0) and poor resolution occur.

Column Chemistry Evaluation: A Comparative Analysis

To establish a stability-indicating method, we must evaluate stationary phases that offer orthogonal selectivity and actively mitigate silanol interactions.

  • Standard End-capped C18: Retains the compound via the tert-butyl group but struggles with the polar hydroxyls, leading to secondary ion-exchange interactions and peak broadening[1].

  • Phenyl-Hexyl: Introduces

    
     interactions with the aromatic pyrazole ring. This alternative retention mechanism provides kinetically faster desorption of the polar domains compared to silanol interactions, sharpening the peak.
    
  • Mixed-Mode / Polar-Embedded: Features specialized ligands that shield residual silanols and provide a controlled hydrogen-bonding environment[2]. This multi-modal retention is highly effective for polar pyrazole derivatives.

Chromatographic Performance Comparison
Column Chemistry (150 x 4.6 mm, 5 µm)Retention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Closest Impurity
Standard C18 6.451.854,2001.8
Phenyl-Hexyl 5.801.208,5003.1
Mixed-Mode (Polar-Embedded) 7.151.0511,2004.5

Data Summary: Mixed-mode columns demonstrate superior peak symmetry and efficiency by neutralizing secondary silanol interactions while maintaining retention.

Mobile Phase & pH Strategy

The pyrazol-5-ol moiety contains a weakly acidic hydroxyl group. If the mobile phase pH is near the


 of this group, partial ionization occurs, leading to a mixed population of neutral and anionic species traversing the column at different velocities.

The Solution: The mobile phase must be highly acidic to fully protonate the molecule and suppress ionization. Utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as Mobile Phase A is a proven, authoritative strategy for pyrazoline and pyrazole derivatives, ensuring a single, neutral analyte population and sharp peak shapes[1],[3],[4].

Self-Validating Experimental Protocol

A robust analytical method is not just a set of parameters; it is a self-validating system. The following step-by-step protocol incorporates System Suitability Testing (SST) to ensure data integrity prior to sample analysis, aligning with ICH Q2(R1) validation standards[3].

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). Note: Using a mobile phase-matched diluent prevents solvent-shock peak distortion.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock 1:10 with diluent to achieve a 100 µg/mL concentration.

Step 2: Chromatographic Conditions
  • Column: Mixed-Mode or Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) at 230 nm (Extract spectra from 200-400 nm for peak purity analysis).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10%

      
       80% B
      
    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80%

      
       10% B
      
    • 10.1 - 15.0 min: 10% B (Re-equilibration)

Step 3: System Suitability & Execution (The Self-Validating Loop)
  • Blank Injection (x2): Inject diluent. Acceptance Criteria: No interfering peaks at the analyte retention time.

  • SST Injections (x6): Inject the 100 µg/mL Working Standard six consecutive times.

    • Acceptance Criteria: Retention time %RSD

      
       1.0%; Peak area %RSD 
      
      
      
      2.0%; Tailing Factor (
      
      
      )
      
      
      1.5; Theoretical Plates (
      
      
      )
      
      
      5000.
  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard: Inject the Working Standard after every 10 sample injections and at the end of the sequence. Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial SST average, proving system stability throughout the run.

Visualizations of Chromatographic Logic

MethodDev A Target Analyte: 3-(tert-butyl)-1-(2-hydroxyethyl) -1H-pyrazol-5-ol B Structural Profiling (Amphiphilic, Tautomeric) A->B C Stationary Phase Selection (Minimize Silanol Activity) B->C D Mobile Phase Optimization (pH 2.5 to suppress ionization) C->D E Self-Validating SST (Resolution, Tailing, %RSD) D->E

Workflow for pyrazole derivative HPLC method development.

Interactions Analyte Analyte Domains Hydrophobic tert-Butyl Group (Hydrophobic) Analyte->Hydrophobic PiPi Pyrazole Core (π-System) Analyte->PiPi Hbond OH & Hydroxyethyl (Polar / H-Bonding) Analyte->Hbond C18 Standard C18 (Van der Waals only) Hydrophobic->C18 Phenyl Phenyl-Hexyl (Hydrophobic + π-π) Hydrophobic->Phenyl Mixed Mixed-Mode / Polar (Multi-modal retention) Hydrophobic->Mixed PiPi->Phenyl Hbond->Mixed

Dominant chromatographic interaction pathways by column chemistry.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide-ranging biological activities.[1][2] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of a specific pyrazole derivative, 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. We will explore the expected fragmentation pathways under electron ionization (EI), offering a comparative perspective with alternative analytical techniques and providing actionable experimental protocols for researchers in the field.

Predicted Fragmentation Pathways

The fragmentation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol in a mass spectrometer is anticipated to be driven by the distinct structural motifs within the molecule: the tert-butyl group, the 2-hydroxyethyl side chain, and the pyrazol-5-ol core. Under electron ionization, the initial event is the formation of a molecular ion (M+•) by the removal of an electron.[3] The subsequent fragmentation of this energetically unstable molecular ion will follow several key pathways.

The ionization energies of electrons in organic molecules generally follow the order n > π > σ.[4] Therefore, ionization is most likely to occur at the lone pair electrons of the oxygen or nitrogen atoms in the pyrazole ring.[4]

Key Fragmentation Reactions:
  • Alpha-Cleavage of the tert-butyl group: A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.[5][6][7] This will result in a significant peak at M-15.

  • Fragmentation of the 2-hydroxyethyl side chain: Alcohols can undergo fragmentation via two primary routes: alpha-cleavage and dehydration.[8][9]

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the formation of a resonance-stabilized oxonium ion. In this case, it would result in the loss of a •CH₂OH radical, leading to a fragment at M-31.

    • Dehydration: The elimination of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would produce a peak at M-18.[8][9]

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo cleavage. Common fragmentation patterns for pyrazole derivatives involve the loss of small neutral molecules like HCN or N₂.[2][10]

  • McLafferty Rearrangement: While less likely given the structure, a McLafferty-type rearrangement could occur if a gamma-hydrogen is available for transfer to a carbonyl or a similar unsaturated system. In the tautomeric keto-form of the pyrazol-5-ol, this could be a possibility.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol. The exact molecular weight of the compound is 198.25 g/mol .

m/zPredicted Fragment StructureFragmentation Pathway
198[C₁₀H₁₈N₂O₂]⁺•Molecular Ion (M⁺•)
183[C₉H₁₅N₂O₂]⁺Loss of •CH₃ from tert-butyl group
180[C₁₀H₁₆N₂O]⁺•Loss of H₂O from hydroxyethyl group
167[C₉H₁₅N₂O]⁺Loss of •CH₂OH from hydroxyethyl group
141[C₇H₁₃N₂O]⁺Further fragmentation of the pyrazole ring
57[C₄H₉]⁺tert-butyl cation

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol using an electron ionization mass spectrometer.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer.

Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved before injection.

Instrumental Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy to allow for comparison with spectral libraries)

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Injection Mode: If using GC, a splitless injection is recommended for higher sensitivity.

  • GC Column (if applicable): A non-polar column such as a DB-5ms or equivalent.

  • GC Oven Program (if applicable): Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

Predicted Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+•) m/z = 198 F1 [M-15]+ m/z = 183 M->F1 - •CH3 F2 [M-18]+• m/z = 180 M->F2 - H2O F3 [M-31]+ m/z = 167 M->F3 - •CH2OH F4 tert-butyl cation m/z = 57 M->F4 cleavage

Caption: Predicted EI-MS fragmentation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

Comparative Analysis with Other Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, a comprehensive structural elucidation often requires complementary techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides key structural information from fragmentation.Does not provide detailed connectivity information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity.Unambiguously determines the connectivity of atoms.Lower sensitivity than MS; requires more sample.
Infrared (IR) Spectroscopy Information about the functional groups present.Confirms the presence of O-H and N-H bonds.Provides limited information on the overall structure.

For the definitive structural confirmation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, a combination of these techniques is recommended. NMR spectroscopy would provide the detailed bonding arrangement, IR would confirm the presence of hydroxyl and amine functional groups, and mass spectrometry would confirm the molecular weight and provide corroborating structural information through its fragmentation pattern.

References

  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.).
  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32.
  • Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(12), 833–836.
  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (n.d.).
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025). RSC Advances, 15(1), 1-10.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).
  • Liu, J., et al. (2023). Formation and fragmentation of 2-hydroxyethylhydrazinium nitrate (HEHN) cluster ions: a combined electrospray ionization mass spectrometry, molecular dynamics and reaction potential surface study. Physical Chemistry Chemical Physics, 25(26), 17370–17384.
  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 35(1), 133-137.
  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502–510.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2019). Molecules, 24(1), 159.
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.).
  • Sapkota, K. P., et al. (2025). Synthesis, Characterization, and Biological Evaluation of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 1(1), 1-10.
  • Interpretation of mass spectra. (n.d.).
  • Fragmentation in Mass Spectrometry. (2023).
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  • Fragmentation Patterns in Mass Spectrometry. (2023).
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.).
  • Mass Spectrometry: Fragmentation Patterns. (n.d.).
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Advances, 5(128), 105849–105871.
  • Mass Spectrometry of Some Common Functional Groups. (2024).
  • Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molbank, 2025(1), M1334.

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Validation

A Comparative Guide to the Reactivity of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol and its Methyl Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as versatile scaffolds in medicinal chemistry and materials science. Their utilit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as versatile scaffolds in medicinal chemistry and materials science. Their utility is often dictated by the substituents adorning the pyrazole core, which modulate their electronic and steric properties, and in turn, their chemical reactivity. This guide provides an in-depth comparison of the reactivity of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol and its 3-methyl analog, offering a comprehensive analysis supported by established chemical principles and experimental methodologies.

Introduction: The Significance of Alkyl Substitution on the Pyrazole Ring

The tert-butyl group is well-known for exerting significant steric hindrance, a property that can dramatically influence the course and outcome of chemical reactions.[1] In contrast, the methyl group is considerably smaller, leading to less steric congestion. This fundamental difference in size between the tert-butyl and methyl groups at the C3 position of the pyrazole ring is expected to be a primary determinant of their differential reactivity towards electrophiles. Furthermore, the presence of a 1-(2-hydroxyethyl) substituent and a 5-hydroxyl group introduces additional electronic and potential chelating effects that can influence the reactivity of the pyrazole core.

This guide will explore these differences through the lens of key electrophilic substitution reactions, providing a framework for predicting and understanding the chemical behavior of these and similar pyrazole derivatives.

Synthesis of the Target Compounds

A robust comparative study begins with the reliable synthesis of the compounds of interest. The synthesis of 3-alkyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ols can be achieved through the condensation of a β-ketoester with 2-hydroxyethylhydrazine.

Synthetic Pathway

cluster_0 Synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol cluster_1 Synthesis of 3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol tert_butyl_ketoester Ethyl 4,4-dimethyl-3-oxopentanoate tert_butyl_pyrazole 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol tert_butyl_ketoester->tert_butyl_pyrazole Condensation hydroxyethylhydrazine 2-Hydroxyethylhydrazine hydroxyethylhydrazine->tert_butyl_pyrazole methyl_ketoester Ethyl acetoacetate methyl_pyrazole 3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol methyl_ketoester->methyl_pyrazole Condensation hydroxyethylhydrazine_2 2-Hydroxyethylhydrazine hydroxyethylhydrazine_2->methyl_pyrazole

Caption: General synthetic scheme for the preparation of the target pyrazole derivatives.

Experimental Protocol: Synthesis of 3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

A representative protocol for the synthesis of the methyl analog is as follows:

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 2-hydroxyethylhydrazine (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.[2][3]

A similar procedure would be followed for the synthesis of the 3-tert-butyl analog, starting from ethyl 4,4-dimethyl-3-oxopentanoate.

Comparative Reactivity in Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C4 position.[2][4][5] The electron-donating nature of the alkyl groups at C3 (both tert-butyl and methyl) and the hydroxyl group at C5 further activate the ring towards electrophilic substitution. However, the steric bulk of the tert-butyl group is anticipated to play a significant role in modulating the rate and regioselectivity of these reactions.[1][6]

General Mechanism of Electrophilic Substitution on Pyrazoles

Pyrazole Substituted Pyrazole Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrazole->Sigma_Complex + E+ Electrophile E+ Electrophile->Sigma_Complex Product C4-Substituted Pyrazole Sigma_Complex->Product - H+ Base Base Sigma_Complex->Base HB H-Base+ Base->HB

Caption: General mechanism for electrophilic substitution at the C4 position of the pyrazole ring.

Halogenation

Halogenation is a classic electrophilic substitution reaction that provides a clear indication of the relative reactivity of aromatic systems.

Experimental Protocol: Comparative Bromination

  • Prepare two separate solutions of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 eq) and 3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • To each solution, at room temperature, add a solution of N-bromosuccinimide (NBS) (1.0 eq) dropwise.

  • Monitor the reactions by TLC.

  • Upon completion, quench the reactions with a saturated aqueous solution of sodium thiosulfate.

  • Extract the products with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to determine the yield and purity of the 4-bromo derivatives.[5][7]

Expected Outcome & Analysis

CompoundExpected Relative Rate of BrominationExpected Yield of 4-Bromo ProductRationale
3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-olFasterHigherThe methyl group is less sterically hindering than the tert-butyl group, allowing for easier approach of the electrophile to the C4 position.[1]
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-olSlowerLowerThe bulky tert-butyl group sterically shields the C4 position, potentially slowing down the rate of reaction.[1][6]

The lower reactivity of the tert-butyl analog is a direct consequence of steric hindrance, which raises the activation energy of the transition state leading to the sigma complex.

Nitration

Nitration is another fundamental electrophilic substitution reaction that can be used to probe the electronic and steric effects of substituents.

Experimental Protocol: Comparative Nitration

  • Prepare two separate solutions of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 eq) and 3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • To each solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixtures at 0 °C for a specified time.

  • Carefully pour each reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).

  • Extract the products with an organic solvent, wash the organic layer, dry, and concentrate.

  • Analyze the products by ¹H NMR to determine the yields of the 4-nitro derivatives.

Expected Outcome & Analysis

CompoundExpected Relative Rate of NitrationExpected Yield of 4-Nitro ProductRationale
3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-olFasterHigherSimilar to halogenation, the smaller steric profile of the methyl group facilitates the approach of the nitronium ion (NO₂⁺) electrophile.
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-olSlowerLowerThe steric bulk of the tert-butyl group will impede the attack of the nitronium ion at the C4 position.[1][6]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrazole ring and is highly sensitive to both electronic and steric effects.

Experimental Protocol: Comparative Acylation

  • Prepare two separate suspensions of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in a dry, inert solvent such as dichloromethane.

  • To each suspension, add acetyl chloride (1.0 eq) dropwise at 0 °C.

  • After stirring for 15 minutes, add a solution of either 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 eq) or 3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol (1.0 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixtures to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reactions by carefully pouring them into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash, dry, and concentrate.

  • Purify the products by column chromatography and analyze by ¹H NMR to determine the yields of the 4-acetyl derivatives.[8][9]

Expected Outcome & Analysis

CompoundExpected Relative Rate of AcylationExpected Yield of 4-Acetyl ProductRationale
3-methyl-1-(2-hydroxyethyl)-1H-pyrazol-5-olFasterHigherThe less hindered C4 position allows for more efficient attack by the acylium ion electrophile.
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-olSlowerLowerThe significant steric hindrance from the tert-butyl group will likely make the Friedel-Crafts acylation significantly slower and lower yielding compared to the methyl analog.[9]

The Role of the 1-(2-hydroxyethyl) and 5-hydroxyl Groups

The 1-(2-hydroxyethyl) group is primarily an N-substituent and its direct electronic effect on the pyrazole ring's aromaticity is less pronounced than substituents directly on the carbon atoms of the ring. However, the hydroxyl group can participate in hydrogen bonding, which may influence the solvation of the molecule and the accessibility of the pyrazole ring to electrophiles. In the context of Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the hydroxyl groups, potentially deactivating the ring or leading to side reactions.

The 5-hydroxyl group, being an electron-donating group, significantly activates the pyrazole ring towards electrophilic substitution. It exists in tautomeric equilibrium with the corresponding pyrazolone form.[2][3][10][11] This tautomerism can influence the precise site of electrophilic attack, although substitution at C4 is generally favored in pyrazol-5-ols.

Conclusion

The comparative analysis of the reactivity of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol and its 3-methyl analog reveals a clear and predictable trend governed by steric effects. The bulky tert-butyl group consistently hinders the approach of electrophiles to the C4 position of the pyrazole ring, leading to slower reaction rates and lower yields in electrophilic substitution reactions compared to the less sterically demanding methyl group.

This understanding is crucial for researchers and drug development professionals in designing synthetic routes and predicting the chemical behavior of substituted pyrazoles. By strategically choosing alkyl substituents, one can fine-tune the reactivity of the pyrazole core to achieve desired chemical transformations and develop novel molecules with specific properties. The experimental protocols outlined in this guide provide a practical framework for validating these principles in a laboratory setting.

References

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Vedsø, P., & Begtrup, M. (1995). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry, 60(15), 4995-4998.
  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences.
  • BenchChem. (2025).
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • ChemicalBook. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum. ChemicalBook.
  • ResearchGate. Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of...
  • PubMed. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • PMC. (2023).
  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • PMC. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed Central.
  • European Union. (2012).
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  • Chemical Synthesis Database. (2025). 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole.
  • PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed Central.
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  • Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means t. University of Huddersfield Repository.
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  • Supporting Information. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149.
  • ResearchGate. Halogenation of the pyrazole scaffold.
  • Budnikova, Y. H. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749.
  • SpectraBase. (3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)
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  • ChemicalBook. 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR spectrum. ChemicalBook.
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Comparative

Technical Guide: IR Spectroscopy Fingerprints for 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

The following guide provides an in-depth technical analysis for the identification of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol using Infrared (IR) Spectroscopy. This document is structured to assist analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the identification of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol using Infrared (IR) Spectroscopy. This document is structured to assist analytical chemists and drug development professionals in distinguishing this specific scaffold from structural isomers, tautomers, and synthetic impurities.

Introduction & Structural Context

The compound 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a versatile pyrazole scaffold often used as a building block in pharmaceutical synthesis (e.g., for kinase inhibitors or agrochemicals). Its identification is complicated by two primary factors:

  • Prototropic Tautomerism: Pyrazol-5-ols exist in equilibrium between the enol (OH) , keto (NH) , and keto (CH) forms. The dominant form in the solid state dictates the IR spectrum.

  • Regioisomerism: The synthesis typically involves condensing a

    
    -keto ester with 2-hydroxyethylhydrazine. This often yields a mixture of the desired 3-tert-butyl isomer and the 5-tert-butyl regioisomer, which have distinct biological activities but similar physicochemical properties.
    

This guide defines the spectral "fingerprint" required to confirm the correct isomer and tautomer.

Theoretical Framework: Tautomerism & Spectral Expectations

Unlike simple organic molecules, the IR spectrum of this pyrazole is dynamic. In the solid state (KBr pellet or ATR), 1-substituted pyrazol-5-ols typically favor the NH-keto (pyrazolone) or OH-enol form, stabilized by intermolecular hydrogen bonding.

Tautomeric Equilibrium

The 1-(2-hydroxyethyl) side chain adds a secondary hydroxyl group, capable of intramolecular H-bonding with the pyrazole nitrogen or oxygen, further influencing the spectrum.

Tautomers Enol Enol Form (OH) (Aromatic C=N, C=C) Broad OH ~3200-3500 Keto_NH Keto Form (NH) (Pyrazolone C=O) Strong C=O ~1680-1700 Enol->Keto_NH Solid State Equilibrium Keto_NH->Enol Keto_CH Keto Form (CH) (Non-conjugated C=O) C=O >1720 Keto_NH->Keto_CH Solution/Gas Phase

Figure 1: Tautomeric forms influencing IR absorption bands. The NH-keto form is often dominant in solid-state measurements of 1-substituted pyrazolones.

Experimental Protocol

To ensure reproducible fingerprints, follow this standardized protocol.

Sample Preparation[1][2][3][4][5]
  • Method A: Attenuated Total Reflectance (ATR) – Recommended for Quick ID

    • Crystal: Diamond or ZnSe.

    • Pressure: High pressure clamp required to ensure contact with the hard crystalline lattice of the tert-butyl pyrazole.

    • Note: ATR often suppresses broad OH stretches relative to transmission modes.

  • Method B: KBr Pellet – Recommended for Detailed Fingerprinting

    • Ratio: 1-2 mg sample : 200 mg dry KBr.

    • Grinding: Grind to a fine powder to avoid Christiansen effect (distorted band shapes).

    • Drying: The 2-hydroxyethyl chain is hygroscopic. Dry the pellet or sample in a desiccator prior to scanning to distinguish structural OH from adsorbed water.

Instrument Parameters
  • Resolution: 4 cm⁻¹[1]

  • Scans: 32 (ATR) or 16 (KBr)

  • Range: 4000–600 cm⁻¹

Spectral Fingerprint Analysis

The identification relies on confirming the Core Pyrazole Signature and the Substituent Specifics .

A. The "tert-Butyl" Doublet (Diagnostic)

The tert-butyl group provides a highly specific signature that distinguishes this molecule from methyl or phenyl analogs. Look for the skeletal vibration doublet:

  • 1395–1385 cm⁻¹ (Strong)

  • 1365–1355 cm⁻¹ (Strong)

  • Note: A single band here suggests a methyl group or degradation of the tert-butyl moiety.

B. The 1-(2-Hydroxyethyl) Tail
  • O-H Stretch (Alcoholic): 3300–3450 cm⁻¹ (Broad). Often overlaps with the pyrazole NH/OH.

  • C-O Stretch (Primary Alcohol): 1050–1080 cm⁻¹ (Sharp, Medium).

  • C-H Stretch (Aliphatic): 2850–2960 cm⁻¹.[2] Look for the specific pattern of the CH₂ groups distinct from the intense tert-butyl C-H bands.

C. The Pyrazole Core (Region 1500–1750 cm⁻¹)

This region confirms the tautomer.

  • If Keto-form (Dominant): Strong C=O stretch at 1660–1700 cm⁻¹ .

  • If Enol-form: Absence of carbonyl band; appearance of strong C=N/C=C ring breathing modes at 1580–1620 cm⁻¹ .

  • Observation: Most solid samples of 1-substituted pyrazolones show a carbonyl band, but it may be shifted lower (1640–1660 cm⁻¹) due to H-bonding with the hydroxyethyl tail.

Comparison Guide: Distinguishing Alternatives

This section compares the target product against its most common confusion candidates.

Comparative Data Table
FeatureTarget: 3-(t-butyl)-1-(2-hydroxyethyl)-pyrazol-5-olAlternative 1: 5-(t-butyl) RegioisomerAlternative 2: Starting Material (Hydrazine)
C=O[3] Stretch 1660–1700 cm⁻¹ (Strong, if keto)1690–1720 cm⁻¹ (Often higher freq due to steric strain)Absent
Fingerprint (1000-1300) C-O primary alcohol (1060 cm⁻¹) + Pyrazole ring modesDistinct ring breathing modes (shifted +15-20 cm⁻¹)Broad, undefined features
tert-Butyl Band Doublet (1390/1360 cm⁻¹)Doublet present, but intensity ratio often differsAbsent
NH/OH Region Complex broad band (OH tail + Ring NH/OH)Similar profileDiffuse broad blob (3000-3500)
C-N Stretch ~1550 cm⁻¹ (Ring)~1540 cm⁻¹~1100-1200 cm⁻¹ (Aliphatic C-N)
Distinguishing the Regioisomer (3-t-Bu vs 5-t-Bu)

The reaction of pivaloylacetate with 2-hydroxyethylhydrazine can yield the 5-tert-butyl isomer if the hydrazine attacks the ketone instead of the ester first.

  • Steric Effect: In the 5-tert-butyl isomer , the bulky t-butyl group is adjacent to the N-substituent. This steric clash often distorts the planar ring system.

  • IR Indicator: Look at the out-of-plane C-H bending (600–900 cm⁻¹). The target (3-t-Bu) typically has a cleaner, sharper aromatic substitution pattern than the sterically crowded 5-t-Bu isomer.

Workflow for Identification

The following decision tree outlines the logical steps to confirm identity.

IdentificationWorkflow Start Unknown Sample Spectrum Check_tBu Check 1360/1390 cm⁻¹ Doublet? (tert-Butyl presence) Start->Check_tBu Check_CO Check 1650-1720 cm⁻¹? (Pyrazolone Core) Check_tBu->Check_CO Yes Result_Impurity REJECT: Check Starting Materials Check_tBu->Result_Impurity No Check_Alc Check 1050-1080 cm⁻¹? (Hydroxyethyl Tail) Check_CO->Check_Alc Band Present (Keto form) Check_CO->Check_Alc Band Absent (Enol form - check 1600) Result_Target CONFIRMED: 3-(t-butyl)-1-(2-hydroxyethyl)-pyrazol-5-ol Check_Alc->Result_Target Clear C-O Stretch Result_Isomer SUSPECT ISOMER: Check NMR for 5-t-Bu Check_Alc->Result_Isomer Distorted/Missing

Figure 2: Logical workflow for spectral validation.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this compound, be aware of the Cyclization Impurity .

  • Risk: The 2-hydroxyethyl tail can theoretically cyclize onto the carbonyl (in keto form) or the nitrile (if using a nitrile precursor), forming a fused dihydro-oxazolo-pyrazole ring.

  • IR Detection: This cyclization consumes the alcohol OH and the pyrazole C=O.

    • Loss of band: Disappearance of the broad OH stretch at 3400 cm⁻¹.

    • Shift: Appearance of a C-O-C ether stretch (~1100-1200 cm⁻¹) replacing the C-O alcohol band.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-tert-Butyl-2-pyrazolin-5-one (Analog). National Institute of Standards and Technology.[1] [Link]

  • Groselj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc.[3] (Discusses tautomerism and IR bands of 1-substituted pyrazol-5-ols). [Link]

  • Holzer, W., et al. (2011).[4] Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles.[3][4][5] (Detailed NMR/IR analysis of pyrazolone tautomerism). [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Nitrogen Heterocycles.[Link]

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Validation

A Comparative Guide to the Quantitative Analysis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol in Mixtures

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a substituted pyrazole core. The presence of both a bulk...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a substituted pyrazole core. The presence of both a bulky, non-polar tert-butyl group and a polar hydroxyethyl side chain imparts amphiphilic properties, which can present unique challenges and opportunities in the development of quantitative analytical methods. Accurate and precise quantification of this analyte in mixtures, such as pharmaceutical formulations or biological samples, is critical for quality control, pharmacokinetic studies, and efficacy assessments.

This guide compares three distinct analytical techniques for the quantification of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Visible Spectrophotometry. Each method is evaluated based on its principles, performance characteristics, and suitability for different research and development needs.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of analytes. For a molecule like 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, its pyrazole ring system is expected to possess a UV chromophore, making it amenable to UV detection.

Principle and Rationale

This method separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. The choice of a reversed-phase (RP) column, such as a C18, is logical given the compound's moderate polarity. The mobile phase composition can be tuned to achieve optimal retention and peak shape. UV detection is selected for its simplicity, robustness, and cost-effectiveness. The wavelength of maximum absorbance (λmax) for the pyrazole ring will be utilized for quantification.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The formic acid helps to ensure the analyte is in a single ionic form and improves peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility of retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV spectrum of a standard solution should be scanned to determine the λmax, which is anticipated to be in the range of 220-280 nm for pyrazole derivatives.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol reference standard in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the mixture containing the analyte in the mobile phase to a final concentration expected to be within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilution Prepare Calibration Curve Standards Standard->Dilution Sample Dissolve & Filter Sample Mixture Injection Inject into HPLC System Sample->Injection Dilution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the presence of a polar hydroxyl group and a potentially reactive N-H on the pyrazole ring, 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.

Principle and Rationale

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogens on the hydroxyl and pyrazole groups with non-polar trimethylsilyl (TMS) groups. This TMS-derivatized analyte will be more volatile and less prone to adsorption on the GC column, resulting in better peak shape and sensitivity. The separation is achieved based on the analyte's boiling point and interaction with the GC column's stationary phase. The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity, monitoring characteristic fragment ions of the derivatized analyte.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Procedure:

  • Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine (as a solvent and catalyst).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode. The characteristic ions for the TMS-derivatized analyte need to be determined by acquiring a full scan mass spectrum of a derivatized standard. One quantifier and two qualifier ions should be selected.

Standard and Sample Preparation:

  • Prepare standard and sample solutions in a volatile organic solvent (e.g., acetonitrile or dichloromethane).

  • Follow the derivatization procedure described above for all standards and samples.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Solutions in Volatile Solvent Dry Evaporate to Dryness Prep->Dry Deriv Add BSTFA & Heat (70°C, 30 min) Dry->Deriv Injection Inject into GC-MS System Deriv->Injection Separation GC Separation (DB-5ms) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis by GC-MS with derivatization.

Method 3: UV-Visible Spectrophotometry

For simpler mixtures where interfering substances do not absorb at the same wavelength as the analyte, UV-Visible spectrophotometry offers a rapid and straightforward method for quantification.[1][2] This technique is based on the principle of Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Principle and Rationale

This method involves measuring the absorbance of a solution containing 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol at its wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is constructed using standards of known concentration, and the concentration of the analyte in the sample is determined from this curve. The choice of solvent is crucial to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance characteristics.

Experimental Protocol

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended for stability).

Methodology:

  • Solvent Selection: Use a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., ethanol or methanol).

  • Determination of λmax: Prepare a dilute solution of the analyte and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of the chosen solvent.

    • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

    • Sample Preparation: Dissolve the sample mixture in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the analyte in the sample using the linear regression equation of the calibration curve.

Workflow Diagram

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis Standard Prepare Standard Stock Solution Dilution Prepare Calibration Standards Standard->Dilution Sample Prepare Sample Solution Measure Measure Absorbance of Standards & Sample Sample->Measure Dilution->Measure Scan Determine λmax Blank Measure Blank (Solvent) Scan->Blank Blank->Measure Calibration Plot Calibration Curve (Abs vs. Conc) Measure->Calibration Quantification Determine Sample Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis by UV-Visible Spectrophotometry.

Comparison of Analytical Methods

FeatureHPLC-UVGC-MS with DerivatizationUV-Visible Spectrophotometry
Selectivity High (separates analyte from matrix components)Very High (chromatographic separation and mass-based detection)Low (prone to interference from other UV-absorbing compounds)
Sensitivity Moderate (µg/mL to ng/mL range)High (ng/mL to pg/mL range)Low (µg/mL range)
Sample Throughput ModerateLow (due to derivatization and longer run times)High
Cost Moderate (instrumentation and solvent consumption)High (instrumentation, derivatizing agents, and gas consumption)Low
Complexity ModerateHigh (requires expertise in derivatization and MS operation)Low
Applicability Ideal for complex mixtures like pharmaceutical formulations and biological fluids.Suitable for trace analysis in complex matrices where high sensitivity and specificity are required.[3][4][5]Best for simple, clean mixtures and for rapid quality control screening.
Robustness HighModerate (derivatization can introduce variability)High

Conclusion

The choice of the optimal analytical method for the quantification of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is contingent upon the specific requirements of the analysis.

  • HPLC-UV emerges as the most balanced and versatile method, offering a good combination of selectivity, sensitivity, and robustness, making it the recommended approach for routine quality control and formulation analysis.

  • GC-MS with derivatization is the method of choice for applications demanding the highest sensitivity and selectivity, such as bioanalysis or impurity profiling, despite its higher complexity and cost.[6][7]

  • UV-Visible Spectrophotometry serves as a cost-effective and rapid screening tool for simple mixtures where interfering substances are not a concern.[1]

It is imperative that any chosen method undergoes rigorous validation according to ICH guidelines to ensure its accuracy, precision, linearity, range, and robustness for its intended purpose.

References

  • LaRue, T. A.
  • JEOL Ltd. Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.
  • Journal of Agricultural and Food Chemistry.
  • Adelphi University.
  • JEOL Ltd. Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • LaRue, T. A.

Sources

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